Fluticasone Propionate
Description
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTYOKRWGGJOA-CENSZEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045511 | |
| Record name | Fluticasone propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluticasone propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Fluticasone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80474-14-2 | |
| Record name | Fluticasone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80474-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone propionate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androsta-1,4-diene-17-carbothioic acid, 6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-, S-(fluoromethyl) ester, (6α,11β,16α,17α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2GMZ0LF5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluticasone propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261-273 °C | |
| Record name | Fluticasone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Core Mechanism of Fluticasone Propionate Action on Glucocorticoid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluticasone (B1203827) propionate (B1217596), a synthetic trifluorinated corticosteroid, is a cornerstone in the management of inflammatory conditions, primarily asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its potent and specific interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of fluticasone propionate on the GR. We delve into its binding kinetics, the subsequent signaling cascades leading to the modulation of gene expression, and the detailed experimental protocols used to elucidate these interactions. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this crucial drug-receptor interaction.
Introduction
Glucocorticoids exert profound anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the intracellular glucocorticoid receptor, a ligand-dependent transcription factor.[1] this compound stands out among corticosteroids due to its high binding affinity and prolonged receptor occupancy, which contribute to its clinical potency and favorable safety profile.[2][3] Understanding the precise mechanism of action at the molecular level is paramount for the rational design of new glucocorticoid therapies with improved efficacy and reduced side effects.
Glucocorticoid Receptor Binding Affinity and Kinetics
The initial and most critical step in the mechanism of action of this compound is its binding to the cytosolic glucocorticoid receptor.[2][4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs) such as Hsp90 and Hsp70.[5]
High Binding Affinity
This compound exhibits a remarkably high affinity for the glucocorticoid receptor. This is quantified by its low dissociation constant (Kd), which is a measure of the drug concentration required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity.
Favorable Dissociation Kinetics
Beyond its high affinity, the kinetic profile of this compound's interaction with the GR is a key determinant of its prolonged action. It displays a rapid association rate and a slow dissociation rate from the receptor.[3] This results in a long half-life of the this compound-GR complex, leading to sustained downstream signaling and a prolonged therapeutic effect.[3]
Data Presentation: Quantitative Analysis of Receptor Interaction
The following tables summarize the quantitative data on the binding affinity and kinetics of this compound in comparison to other corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity and Half-Life
| Compound | Dissociation Constant (Kd) (nM) | Relative Receptor Affinity (RRA) (Dexamethasone = 1) | Half-Life of Steroid-Receptor Complex (hours) |
| This compound | 0.49 [3] | 19.1 [3] | >10 [3] |
| Dexamethasone | 9.36[3] | 1.0 | - |
| Budesonide | - | - | ~5 |
| Beclomethasone-17-Monopropionate (active metabolite of Beclomethasone Dipropionate) | - | - | ~7.5 |
Data compiled from multiple sources. Note that RRA values can vary depending on the assay conditions.
Signaling Pathways of this compound-Activated Glucocorticoid Receptor
Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, leading to its dissociation from the heat shock protein complex. The activated ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[2][4]
Nuclear Translocation
The activated this compound-GR complex exposes a nuclear localization signal, facilitating its transport into the nucleus through the nuclear pore complex.[5] This is an active process that allows the receptor to access the cellular genome.
Caption: Workflow of this compound-induced GR Nuclear Translocation.
Transactivation: Upregulation of Anti-Inflammatory Genes
In the nucleus, the this compound-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[4] This binding recruits coactivator proteins, leading to the increased transcription of anti-inflammatory genes.[6]
Examples of transactivated anti-inflammatory genes include:
-
Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, thereby blocking the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.
-
Mitogen-activated protein kinase phosphatase-1 (MKP-1): Dephosphorylates and inactivates MAP kinases, which are key components of pro-inflammatory signaling pathways.[7][8]
-
Secretory Leukocyte Protease Inhibitor (SLPI): Protects tissues from damage by proteases released during inflammation.[9]
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines.[10]
Caption: Signaling pathway of GR-mediated transactivation of anti-inflammatory genes.
Transrepression: Downregulation of Pro-Inflammatory Genes
A major component of the anti-inflammatory action of this compound is the repression of pro-inflammatory gene expression.[4] This occurs primarily through two mechanisms:
-
Direct Tethering: The monomeric this compound-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][11] This prevents these factors from binding to their DNA response elements and activating the transcription of pro-inflammatory genes.
-
Co-repressor Recruitment: The GR complex can recruit co-repressor molecules that promote the deacetylation of histones, leading to a more compact chromatin structure that is less accessible for transcription.[12]
Examples of transrepressed pro-inflammatory genes include:
-
Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α).[13][14]
-
Chemokines: RANTES (CCL5), Eotaxin (CCL11).[13]
-
Enzymes: Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2).[15]
-
Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1).
Caption: Signaling pathway of GR-mediated transrepression of pro-inflammatory genes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the glucocorticoid receptor.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand for its receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) of this compound for the glucocorticoid receptor.
-
Materials:
-
Source of glucocorticoid receptors (e.g., cytosol from human lung tissue or a cell line overexpressing the GR).
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Unlabeled this compound and other competing ligands.
-
Assay buffer (e.g., Tris-HCl with molybdate (B1676688) and dithiothreitol).
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: Bound radioligand is separated from free (unbound) radioligand. This is commonly achieved by adsorbing the free radioligand to dextran-coated charcoal followed by centrifugation.
-
Quantification: The radioactivity in the supernatant (representing the bound radioligand) is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Workflow Diagram:
Caption: Experimental workflow for a competitive radioligand binding assay.
Glucocorticoid Receptor Reporter Gene Assay
This cell-based assay measures the functional consequence of GR activation by quantifying the expression of a reporter gene under the control of GREs.
-
Objective: To determine the potency (EC50) of this compound in activating GR-mediated gene transcription.
-
Materials:
-
A mammalian cell line (e.g., A549 or HEK293) that endogenously or exogenously expresses the human GR.
-
A reporter plasmid containing a promoter with multiple GREs driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
This compound and other test compounds.
-
Cell culture medium and reagents.
-
A luminometer or spectrophotometer.
-
-
Methodology:
-
Transfection: The cells are transfected with the GRE-reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
Treatment: After an appropriate incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for GR activation and reporter gene expression.
-
Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a suitable substrate that produces a luminescent or colorimetric signal.
-
Data Analysis: The reporter activity is normalized to the control plasmid activity. The data are then plotted as reporter activity versus the logarithm of the this compound concentration to determine the EC50 value.
-
-
Workflow Diagram:
Caption: Experimental workflow for a GR reporter gene assay.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique to determine whether the GR binds to specific DNA sequences within the genome in intact cells.
-
Objective: To identify the genomic regions (e.g., promoters of target genes) to which the this compound-activated GR binds.
-
Materials:
-
Cells treated with this compound.
-
Formaldehyde (B43269) for cross-linking.
-
Lysis buffers.
-
Sonication or enzymatic digestion equipment to shear chromatin.
-
An antibody specific to the glucocorticoid receptor.
-
Protein A/G beads for immunoprecipitation.
-
Wash buffers.
-
Elution buffer.
-
Reagents for reversing cross-links (e.g., high salt and proteinase K).
-
DNA purification kit.
-
Reagents and equipment for quantitative PCR (qPCR).
-
-
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an anti-GR antibody, which binds to the GR-DNA complexes.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-GR-DNA complexes.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The GR-DNA complexes are eluted from the beads, and the cross-links are reversed by heating in the presence of high salt. Proteins are then digested with proteinase K.
-
DNA Purification: The DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR using primers specific for the promoter regions of putative target genes to quantify the amount of GR-bound DNA.
-
-
Workflow Diagram:
Caption: Experimental workflow for a ChIP assay.
Conclusion
The potent anti-inflammatory effects of this compound are a direct consequence of its high-affinity binding to the glucocorticoid receptor and the subsequent modulation of gene expression. Its favorable pharmacokinetic profile, characterized by rapid association and slow dissociation from the GR, leads to a prolonged duration of action. The dual mechanism of transactivation of anti-inflammatory genes and transrepression of pro-inflammatory genes provides a comprehensive approach to controlling the inflammatory cascade. The experimental methodologies detailed in this guide are fundamental tools for the continued investigation of glucocorticoid receptor pharmacology and the development of next-generation anti-inflammatory therapies. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals working to harness the therapeutic potential of glucocorticoids while minimizing their adverse effects.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-acting β2-agonists increase this compound-induced mitogen-activated protein kinase phosphatase 1 (MKP-1) in airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Acting β2-Agonists Increase this compound-Induced Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro-and anti-inflammatory effects of glucocorticoid Fluticasone on ovarian and immune functions in commercial-aged laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Cytokine profiles, signalling pathways and effects of this compound in respiratory syncytial virus-infected human foetal lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Fluticasone Propionate in Inflammatory Cells: A Technical Guide to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone (B1203827) propionate (B1217596) (FP) is a high-potency synthetic corticosteroid widely prescribed for the management of inflammatory conditions, particularly asthma and allergic rhinitis.[1] Its therapeutic efficacy stems from its potent anti-inflammatory and immunosuppressive properties, which are mediated through intricate signaling pathways within various inflammatory cells. This technical guide provides an in-depth exploration of the core signaling mechanisms of fluticasone propionate, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.
This compound exerts its effects primarily by acting as a selective agonist for the glucocorticoid receptor (GR).[2] With a high affinity for the GR, it modulates the expression of a wide array of genes involved in the inflammatory cascade.[1][3] The binding of this compound to the cytosolic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated FP-GR complex into the nucleus.[4] Within the nucleus, this complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) and with other transcription factors to either activate or repress gene transcription.[1][5]
Core Signaling Pathways
The anti-inflammatory actions of this compound are primarily governed by two key genomic mechanisms mediated by the glucocorticoid receptor: transactivation and transrepression .
Transactivation: Upregulation of Anti-inflammatory Genes
Upon binding to GREs in the promoter regions of target genes, the FP-GR complex typically enhances the transcription of anti-inflammatory proteins.[5][6] This process, known as transactivation, leads to the increased production of molecules such as annexin (B1180172) A1 (lipocortin-1), secretory leukocyte protease inhibitor (SLPI), and mitogen-activated protein kinase phosphatase-1 (MKP-1). These proteins, in turn, inhibit key inflammatory mediators and pathways. For instance, annexin A1 is known to suppress phospholipase A2, thereby reducing the production of pro-inflammatory eicosanoids. MKP-1 plays a crucial role in dephosphorylating and inactivating mitogen-activated protein kinases (MAPKs), which are central to many pro-inflammatory signaling cascades.[7]
Transrepression: Inhibition of Pro-inflammatory Transcription Factors
Transrepression is considered the principal mechanism underlying the anti-inflammatory effects of glucocorticoids.[8] This process involves the FP-GR complex interfering with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[6][9]
-
Inhibition of NF-κB: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8), chemokines, and adhesion molecules.[10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[10] this compound can inhibit the NF-κB pathway through several mechanisms:
-
Direct Interaction: The FP-GR complex can directly bind to activated NF-κB, preventing it from binding to its DNA response elements.[12]
-
Induction of IκBα: this compound can increase the transcription of the gene encoding IκBα, the primary inhibitor of NF-κB.[4][10] This leads to increased cytoplasmic retention of NF-κB.[10]
-
-
Inhibition of AP-1: AP-1 is another critical transcription factor involved in inflammation and immune responses. The FP-GR complex can also physically interact with components of the AP-1 complex (e.g., c-Fos/c-Jun), thereby inhibiting its transcriptional activity.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancement of human eosinophil apoptosis by this compound, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. library.opentrons.com [library.opentrons.com]
In Vitro vs. In Vivo Effects of Fluticasone Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro and in vivo effects of Fluticasone Propionate (FP), a potent synthetic corticosteroid widely used in the management of asthma and allergic rhinitis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved in its mechanism of action to support further research and development.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by binding to intracellular glucocorticoid receptors (GR).[1] This drug-receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Additionally, FP has been shown to have non-genomic actions that are less understood but contribute to its overall therapeutic efficacy.[1]
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through several key signaling pathways. The primary mechanism involves the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).
References
The Discovery and Development of Fluticasone Propionate: A Technical Overview
Introduction
Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid of the glucocorticoid family, widely utilized in the management of asthma and allergic rhinitis. Its development in the 1980s marked a significant advancement in inhaled and intranasal steroid therapy, offering high topical anti-inflammatory potency coupled with low systemic bioavailability, thereby minimizing the risk of systemic side effects. This document provides a technical guide to the discovery, mechanism of action, pharmacological characterization, and clinical development of fluticasone propionate, intended for researchers and professionals in drug development.
Discovery and Molecular Design
The development of this compound was a result of a rational drug design strategy aimed at maximizing topical anti-inflammatory activity while minimizing systemic absorption. Researchers at Glaxo (now GlaxoSmithKline) sought to improve upon existing corticosteroids like beclomethasone (B1667900) dipropionate and budesonide. The key innovation in the structure of this compound was the replacement of the 17α-hydroxyl group with a fluoromethyl thioester group and the substitution of the 21-hydroxyl group with a propionate ester. This unique S-fluoromethyl carbothioate group is key to its pharmacological profile, as it is readily hydrolyzed by esterase enzymes in the liver to an inactive carboxylic acid metabolite, effectively clearing the drug that reaches systemic circulation.
Mechanism of Action: Glucocorticoid Receptor Signaling
Like all glucocorticoids, this compound exerts its effects by binding to the intracellular glucocorticoid receptor (GR). This high-affinity binding initiates a cascade of molecular events leading to the modulation of gene expression.
The primary mechanism involves:
-
Ligand Binding: this compound, being highly lipophilic, diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).
-
Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and the ligand-receptor complex translocates into the nucleus.
-
Gene Regulation: In the nucleus, the activated complex interacts with DNA in two main ways:
-
Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically upregulates the transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1), and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The activated GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This "tethering" mechanism prevents these factors from binding to their target DNA sequences, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Pharmacological Characterization
The development of this compound was supported by extensive in vitro and in vivo characterization to establish its potency and safety profile.
Receptor Binding Affinity
A key determinant of a corticosteroid's potency is its binding affinity for the glucocorticoid receptor. This compound exhibits a very high affinity for the human lung GR.
| Compound | Relative Receptor Affinity (RRA)¹ |
| Dexamethasone | 100 |
| Beclomethasone-17-monopropionate | 545 |
| Budesonide | 935 |
| This compound | 1800 |
| ¹ Relative affinity compared to dexamethasone, which is set to 100. |
Experimental Protocol: Radioligand Binding Assay
A representative protocol to determine relative receptor binding affinity is outlined below.
Methodology:
-
Source of Receptor: Cytosolic fractions containing the glucocorticoid receptor are prepared from human lung tissue homogenates.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the small, free radioligand molecules, leaving the larger receptor-bound radioligand in solution.
-
Quantification: The radioactivity of the supernatant (containing the receptor-bound fraction) is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative receptor affinity is then calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., dexamethasone).
In Vitro Anti-inflammatory Potency
The high receptor affinity of this compound translates to high potency in functional assays that measure anti-inflammatory activity. These assays often involve measuring the inhibition of cytokine production from inflammatory cells.
| Assay | IC50 (nM) for this compound |
| Inhibition of IL-4 production | ~0.1 |
| Inhibition of IL-5 production | ~0.05 |
| Inhibition of GM-CSF release | ~0.04 |
| Note: IC50 values are approximate and can vary based on cell type and experimental conditions. |
Clinical Development and Efficacy
Clinical trials for this compound demonstrated its efficacy and safety for both asthma and allergic rhinitis. A key finding was the ability to achieve high local efficacy in the lungs and nasal passages with minimal systemic side effects, such as effects on the hypothalamic-pituitary-adrenal (HPA) axis.
Asthma
In patients with asthma, inhaled this compound has been shown to significantly improve lung function, as measured by the forced expiratory volume in one second (FEV1), and reduce the frequency of exacerbations.
| Study Endpoint | Placebo | This compound (500 µ g/day ) |
| Change in FEV1 (Liters) | +0.1 L | +0.4 L |
| Reduction in Rescue Inhaler Use | 10% | 45% |
| Reduction in Exacerbation Rate | - | 50% |
| Data are representative of typical findings in clinical trials for moderate persistent asthma. |
Allergic Rhinitis
For allergic rhinitis, intranasal this compound effectively reduces nasal symptoms, including congestion, rhinorrhea, sneezing, and itching. Its efficacy is attributed to the reduction of local inflammation in the nasal mucosa, including a decrease in eosinophils and mast cells.
Pharmacokinetics and Safety
The clinical success of this compound is fundamentally linked to its pharmacokinetic profile.
-
Low Systemic Bioavailability: When inhaled or administered intranasally, a portion of the dose is inevitably swallowed. The oral bioavailability of this swallowed portion is less than 1% due to extensive first-pass metabolism in the liver.
-
Rapid Metabolism: Any drug that does reach the systemic circulation is rapidly converted to an inactive 17β-carboxylic acid metabolite by the cytochrome P450 3A4 (CYP3A4) enzyme.
-
High Protein Binding: this compound is highly bound to plasma proteins (~99%), which further limits the amount of free, active drug in circulation.
This combination of properties ensures that the therapeutic action is localized to the site of application (lungs or nasal passages), leading to a wide therapeutic index and a favorable safety profile compared to older, more systemically available corticosteroids.
Conclusion
The development of this compound represents a landmark in respiratory and nasal inflammatory disease therapy. Through rational drug design, chemists created a molecule with exceptionally high topical potency and a pharmacokinetic profile engineered for safety. Its high affinity for the glucocorticoid receptor, potent anti-inflammatory effects, and rapid systemic clearance have established it as a cornerstone of treatment for asthma and allergic rhinitis for decades. The methodologies used in its characterization, from receptor binding assays to large-scale clinical trials, provide a clear model for the development of targeted, topically active therapeutic agents.
The Transcriptomic Landscape of Fluticasone Propionate's Action in Bronchial Epithelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of fluticasone (B1203827) propionate (B1217596), a widely prescribed inhaled corticosteroid (ICS), on gene expression in human bronchial epithelial cells. By elucidating the molecular mechanisms of this cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD), we aim to provide a valuable resource for researchers and professionals engaged in the discovery and development of novel respiratory therapeutics. This document details the experimental methodologies, presents quantitative gene expression data, and visualizes the key signaling pathways modulated by fluticasone propionate.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
This compound, as a synthetic corticosteroid, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon entering the cytoplasm of a bronchial epithelial cell, this compound binds to the GR, leading to a conformational change and dissociation from chaperone proteins. This activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR complex indirectly suppresses the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, most notably nuclear factor-kappa B (NF-κB).
This dual action on gene expression is central to the therapeutic efficacy of this compound in reducing airway inflammation.
Quantitative Analysis of Gene Expression Changes
The following tables summarize the significant changes in gene expression observed in bronchial epithelial cells following treatment with this compound. The data is compiled from publicly available microarray and RNA-sequencing (RNA-seq) datasets, including GSE4302 and GSE162120 from the Gene Expression Omnibus (GEO). These studies typically involve the treatment of primary human bronchial epithelial cells or bronchial brushings from patients with asthma or COPD.
Table 1: Down-regulated Pro-inflammatory Genes by this compound
| Gene Symbol | Gene Name | Function | Fold Change (log2) | p-value |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine, involved in immune response and inflammation. | -1.5 to -2.5 | < 0.05 |
| IL8 (CXCL8) | Interleukin 8 | Chemokine that attracts neutrophils to the site of inflammation. | -1.2 to -2.0 | < 0.05 |
| CCL20 | C-C motif chemokine ligand 20 | Chemoattractant for lymphocytes and dendritic cells. | -1.0 to -1.8 | < 0.05 |
| IFNB1 | Interferon beta 1 | Key antiviral and immunomodulatory cytokine. | -1.0 to -1.5 | < 0.05 |
| S100A8 | S100 calcium-binding protein A8 | Pro-inflammatory alarmin involved in neutrophil recruitment. | -0.8 to -1.2 | < 0.05 |
Table 2: Up-regulated Anti-inflammatory and Other Genes by this compound
| Gene Symbol | Gene Name | Function | Fold Change (log2) | p-value |
| DUSP1 | Dual specificity phosphatase 1 | Negative regulator of the MAPK signaling pathway, reducing inflammation. | 1.5 to 2.5 | < 0.05 |
| FKBP5 | FK506 binding protein 5 | A co-chaperone of the glucocorticoid receptor, involved in a negative feedback loop. | 2.0 to 3.0 | < 0.05 |
| GILZ (TSC22D3) | Glucocorticoid-induced leucine (B10760876) zipper | Inhibits pro-inflammatory signaling pathways, including NF-κB and AP-1. | 1.8 to 2.8 | < 0.05 |
| CRISPLD2 | Cysteine rich secretory protein LCCL domain containing 2 | Implicated in lung development and corticosteroid response. | 1.2 to 2.0 | < 0.05 |
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these molecular interactions.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response in bronchial epithelial cells. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound effectively suppresses this pathway.
Experimental Workflow for Transcriptomic Analysis
The following diagram outlines a typical experimental workflow for studying the effects of this compound on gene expression in primary human bronchial epithelial cells cultured at an air-liquid interface (ALI).
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of gene expression studies. Below are detailed protocols for key experiments.
Primary Human Bronchial Epithelial Cell (pHBEC) Culture at Air-Liquid Interface (ALI)
Objective: To differentiate pHBECs into a pseudostratified mucociliary epithelium that closely mimics the in vivo airway.
Materials:
-
Cryopreserved primary human bronchial epithelial cells (passage 2-3)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
PneumaCult™-Ex Plus Medium (for expansion)
-
PneumaCult™-ALI Medium (for differentiation)
-
Collagen-coated flasks and transwell inserts (e.g., 0.4 µm pore size)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Thawing and Expansion:
-
Rapidly thaw cryopreserved pHBECs in a 37°C water bath.
-
Transfer cells to a conical tube containing pre-warmed PneumaCult™-Ex Plus Medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh PneumaCult™-Ex Plus Medium and plate onto a collagen-coated T75 flask.
-
Incubate at 37°C, 5% CO2. Change medium every 48 hours until cells reach 80-90% confluency.
-
-
Seeding on Transwell Inserts:
-
Wash confluent cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin and centrifuge the cells.
-
Resuspend the cell pellet in PneumaCult™-ALI Medium and count the cells.
-
Seed cells onto the apical side of collagen-coated transwell inserts at a density of 1 x 10^5 cells/cm².
-
Add PneumaCult™-ALI Medium to both the apical and basolateral chambers.
-
-
ALI Culture and Differentiation:
-
Incubate for 24-48 hours until a confluent monolayer is formed.
-
Remove the medium from the apical chamber to establish the air-liquid interface.
-
Feed the cells by changing the medium in the basolateral chamber every 48-72 hours with fresh PneumaCult™-ALI Medium.
-
Allow the cells to differentiate for 21-28 days. Differentiation can be monitored by observing the formation of cilia and mucus production.
-
This compound Treatment and Pro-inflammatory Stimulation
Objective: To assess the effect of this compound on gene expression in the presence of a pro-inflammatory stimulus.
Protocol:
-
Once the pHBECs are fully differentiated at ALI, pre-treat the cells with this compound (e.g., 10 nM) or vehicle (e.g., 0.1% DMSO) in the basolateral medium for 1-2 hours.
-
Following pre-treatment, add a pro-inflammatory stimulus, such as a cytokine cocktail (e.g., TNF-α at 10 ng/mL and IL-1β at 10 ng/mL), to the basolateral medium.
-
Incubate for a specified period (e.g., 24 hours) at 37°C, 5% CO2.
RNA Extraction and RNA-Seq Analysis
Objective: To isolate high-quality RNA for transcriptomic analysis and to identify differentially expressed genes.
Protocol:
-
RNA Extraction:
-
Lyse the cells directly on the transwell insert using a suitable lysis buffer (e.g., TRIzol or RLT buffer from Qiagen RNeasy kits).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).
-
-
RNA-Seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the this compound-treated and vehicle control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by this compound treatment.
-
Conclusion
This technical guide provides a detailed overview of the molecular effects of this compound on gene expression in bronchial epithelial cells. The quantitative data and pathway visualizations presented herein offer valuable insights for researchers and drug development professionals. A thorough understanding of the transcriptomic consequences of current therapies is essential for the rational design of next-generation respiratory medicines with improved efficacy and safety profiles. The provided experimental protocols serve as a practical resource for laboratories investigating the cellular and molecular mechanisms of airway inflammation and its pharmacological modulation.
Unraveling the Molecular Tapestry: A Technical Guide to the Anti-inflammatory Properties of Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Introduction
Fluticasone (B1203827) propionate (B1217596) (FP) is a potent synthetic trifluorinated glucocorticoid, distinguished by its high topical anti-inflammatory activity and a favorable therapeutic index.[1][[“]] As a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis, its efficacy is rooted in a sophisticated series of molecular and cellular interactions.[3][4] This technical guide provides an in-depth exploration of the cellular mechanisms that underpin the anti-inflammatory properties of fluticasone propionate, offering a resource for researchers and professionals in drug development. We will dissect its interaction with the glucocorticoid receptor, its influence on genomic pathways, its effects on key inflammatory cells, and the experimental methodologies used to quantify these actions.
Core Mechanism of Action: The Glucocorticoid Receptor Pathway
The anti-inflammatory effects of this compound are mediated through its high-affinity interaction with the intracellular glucocorticoid receptor (GR).[5][6] As a highly lipophilic molecule, FP readily diffuses across the cell membrane into the cytoplasm.[[“]][5]
In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex with chaperone proteins like heat shock proteins (Hsp90, Hsp70) and immunophilins.[7] The binding of this compound to the ligand-binding domain of the GR induces a critical conformational change. This change causes the dissociation of the chaperone proteins and exposes the nuclear localization signals of the receptor.[3][7] The activated this compound-GR complex then rapidly translocates into the cell nucleus, where it modulates the transcription of target genes.[3][5]
Genomic Mechanisms: Transactivation and Transrepression
Once in the nucleus, the activated FP-GR complex modulates gene expression primarily through two genomic mechanisms: transactivation and transrepression.[8][9]
Transactivation: The FP-GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[3][10] This interaction upregulates the transcription of genes coding for anti-inflammatory proteins. While this mechanism contributes to some of the beneficial effects, it is also associated with some of the adverse effects of corticosteroids.[8][11]
Transrepression: This is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids.[8][12] Instead of binding to DNA, the activated FP-GR monomer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9][10] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby inhibiting the expression of a wide array of inflammatory genes, including cytokines, chemokines, adhesion molecules, and inflammatory enzymes.[10][13] this compound has been shown to be a potent inhibitor of both AP-1 and NF-κB activities.[8][9]
Effects on Inflammatory Cells
This compound exerts its anti-inflammatory effects by acting on a wide range of immune and structural cells involved in the inflammatory cascade.[4][14]
-
T-Lymphocytes: FP potently inhibits T-cell proliferation and the generation of cytokines, particularly Th2-type cytokines like IL-4 and IL-5, which are crucial in allergic inflammation.[1][14][15]
-
Eosinophils: It effectively enhances eosinophil apoptosis (programmed cell death), leading to a reduction in eosinophil numbers at the site of inflammation.[1][13][16]
-
Mast Cells and Basophils: FP inhibits the accumulation and degranulation of mast cells and reduces the release of histamine (B1213489) from basophils.[14][16]
-
Macrophages and Dendritic Cells: It modulates macrophage function, shifting the balance from pro-inflammatory phenotypes towards suppressive ones, and reduces the expression of activation markers on monocytes.[17][18] In asthma patients, FP has been shown to decrease the number of CD1a-dendritic cells.[14]
-
Epithelial and Endothelial Cells: FP can inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 from lung epithelial cells and reduce the expression of adhesion molecules on endothelial cells, thereby limiting inflammatory cell recruitment.[1][19]
Quantitative Data on this compound's Anti-inflammatory Profile
The high potency of this compound is substantiated by quantitative data from various in vitro and in vivo studies.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Dissociation Constant (Kd) (nmol/L) | Relative Receptor Affinity (RRA) | Half-Life of Steroid-Receptor Complex (hours) |
| This compound (FP) | 0.49 - 0.5 [7][20] | ~1800-1910 [7][20] | >10 [7][14][20] |
| Dexamethasone | 9.36[7][20] | 100[7] | Not specified |
| Budesonide (B1683875) | Not specified | ~600-900[7][14] | ~5[7][14] |
| Beclomethasone-17-monopropionate | Not specified | ~1345[7] | ~7.5[7][14] |
Relative Receptor Affinity is often compared to Dexamethasone.
Table 2: Functional Potency and Cellular Effects
| Assay / Effect | Cell Type | Effective/Inhibitory Concentration | Reference |
| Eosinophil Apoptosis | Human Eosinophils | EC50 = 3.7 nM | [16] |
| Inhibition of IL-6 & IL-8 release | A549 Lung Epithelial Cells | Dose-dependent (10⁻¹³ - 10⁻⁸ M) | [19] |
| Inhibition of TNF-α & IL-6 release | Alveolar Macrophages | Dose-dependent (10⁻¹³ - 10⁻⁸ M) | [19] |
| Inhibition of IL-13 production | Mitogen-stimulated MNCs | Significant inhibition at 10⁻⁷ M and 10⁻⁸ M | [21] |
| Transrepression (AP-1) | A549 Cells (Reporter Assay) | EC50 < 1 nM | [11][22] |
| Transrepression (NF-κB) | A549 Cells (Reporter Assay) | EC50 ~ 1-10 nM | [11][22] |
| Transactivation (GRE) | HeLa/A549 Cells (Reporter Assay) | EC50 < 1 nM | [8][11] |
Detailed Experimental Protocols
The characterization of this compound's anti-inflammatory properties relies on a suite of established in vitro assays.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand)
This assay quantifies the affinity of a compound for the GR.
-
Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of this compound for the Glucocorticoid Receptor.
-
Materials:
-
Source of GR (e.g., cytosol from human lung tissue or recombinant human GR).
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of an unlabeled glucocorticoid).
-
Assay buffer, scintillation fluid, and a scintillation counter.
-
-
Methodology:
-
Incubation: Incubate the GR preparation with a fixed concentration of the radioligand ([³H]-dexamethasone) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using charcoal-dextran adsorption or filtration).
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the concentration that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[7]
-
Reporter Gene Assay for Transactivation and Transrepression
This assay measures the ability of a compound to modulate gene expression via GR-mediated pathways.
-
Objective: To quantify the potency (EC50) of this compound for GRE-mediated transactivation and NF-κB/AP-1-mediated transrepression.
-
Materials:
-
A suitable human cell line (e.g., A549 lung epithelial cells).[8][11]
-
Reporter plasmid containing a promoter with multiple GREs (for transactivation) or NF-κB/AP-1 response elements (for transrepression), linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).[8][11]
-
Transfection reagent.
-
Inflammatory stimulus (for transrepression assay, e.g., TNF-α or IL-1β).
-
Test compound (this compound).
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin).
-
Luminometer.
-
-
Methodology:
-
Transfection: Transfect the A549 cells with the appropriate reporter plasmid. Stable transfection is often preferred for consistency.[11]
-
Treatment:
-
Transactivation: Treat the cells with varying concentrations of this compound.
-
Transrepression: Pre-treat the cells with varying concentrations of this compound, followed by stimulation with an inflammatory agent (e.g., TNF-α) to activate the NF-κB or AP-1 pathway.
-
-
Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression (e.g., 6-24 hours).
-
Lysis & Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a luminometer.
-
Data Analysis: Plot the reporter activity against the drug concentration. Calculate the EC50 value, which is the concentration of the drug that produces 50% of the maximal response (activation or inhibition).[8]
-
Cytokine Release Assay (ELISA)
This assay measures the inhibitory effect of a compound on the production and secretion of specific cytokines.
-
Objective: To determine the IC50 of this compound for the inhibition of pro-inflammatory cytokine (e.g., IL-6, IL-8, TNF-α) release.
-
Materials:
-
Inflammatory cells (e.g., human peripheral blood mononuclear cells (PBMCs), alveolar macrophages, or A549 cells).[19]
-
Stimulant (e.g., Lipopolysaccharide (LPS) or TNF-α).
-
Test compound (this compound).
-
Cell culture medium and plates.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for the cytokine of interest.
-
-
Methodology:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulant (e.g., LPS) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in each sample.
-
Data Analysis: Plot the cytokine concentration against the drug concentration. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine release.
-
Conclusion
The potent anti-inflammatory activity of this compound is a result of its superior pharmacokinetic and pharmacodynamic properties at the cellular level. Its high lipophilicity, exceptional binding affinity for the glucocorticoid receptor, and prolonged receptor occupancy translate into a robust and sustained modulation of gene expression.[7][14][20] Through the primary mechanism of transrepression, this compound effectively suppresses key pro-inflammatory transcription factors NF-κB and AP-1, leading to a broad inhibition of inflammatory mediators.[8][9] This is complemented by its direct effects on a multitude of inflammatory cells, reducing their number, activation, and function. A thorough understanding of these cellular and molecular mechanisms, verified through the quantitative assays detailed herein, is critical for the continued development and optimization of glucocorticoid therapies.
References
- 1. This compound--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: The Definitive Guide For Manufacturers & Compounding Pharmacies [octagonchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound and mometasone furoate have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. droracle.ai [droracle.ai]
- 14. Development of this compound and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical glucocorticosteroid (this compound) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. This compound protects against ozone-induced airway inflammation and modified immune cell activation markers in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced regulation of the balance within macrophage subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Binding kinetics of this compound to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro effects of this compound on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Structural Symphony of a Potent Anti-Inflammatory: An In-depth Guide to the Structure-Activity Relationship of Fluticasone Propionate and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Fluticasone (B1203827) propionate (B1217596), a synthetic trifluorinated corticosteroid, stands as a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis. Its high therapeutic index, characterized by potent local anti-inflammatory effects and minimal systemic absorption, is a direct consequence of its unique molecular structure. This technical guide delves into the intricate relationship between the chemical architecture of fluticasone propionate and its pharmacological activity, providing a comprehensive overview for researchers and professionals in drug development.
Core Structural Features and their Impact on Activity
The remarkable efficacy of this compound is not coincidental but rather the result of strategic molecular modifications to the corticosteroid backbone. The key structural determinants of its high potency and favorable safety profile are the androstane-17β-carbothioate ester, the trifluorination at specific positions, and the 16α-methyl group.
The 17β-carbothioate moiety is a critical innovation that distinguishes this compound from many other corticosteroids. This sulfur-containing group enhances its lipophilicity, facilitating penetration into target tissues, and more importantly, it is susceptible to rapid first-pass metabolism in the liver to an inactive 17β-carboxylic acid metabolite.[1] This metabolic inactivation is a key factor in minimizing systemic side effects. The parent steroid 17-carboxylic acids are inactive, highlighting the essential role of the esterified group for topical activity.[1]
Fluorination at the 6α and 9α positions significantly potentiates the glucocorticoid activity of the molecule. These electron-withdrawing groups increase the acidity of the 11β-hydroxyl proton, leading to a stronger interaction with the glucocorticoid receptor (GR). Furthermore, the 16α-methyl group serves to reduce unwanted mineralocorticoid activity, thereby improving the selectivity of the compound for the glucocorticoid receptor.
Quantitative Analysis of Receptor Binding and Potency
The anti-inflammatory effects of this compound are mediated through its high-affinity binding to the glucocorticoid receptor. Upon binding, the activated receptor-ligand complex translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory cascade. The binding affinity and functional potency of this compound and its analogues have been quantified in various in vitro and in vivo assays.
Glucocorticoid Receptor Binding Affinity
The affinity of a corticosteroid for the glucocorticoid receptor is a primary determinant of its intrinsic potency. This is typically measured using competitive radioligand binding assays, where the ability of an unlabeled steroid to displace a radiolabeled ligand (e.g., [³H]-dexamethasone) from the receptor is quantified. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger binding interaction.
| Compound | Dissociation Constant (Kd) (nM) | Relative Receptor Affinity (RRA) vs. Dexamethasone | Reference |
| This compound | 0.5 | 1800 | [2] |
| Beclomethasone-17-Monopropionate (active metabolite of BDP) | - | 1345 | [2] |
| Budesonide | - | 935 | [2] |
| Flunisolide | - | 188 | [2] |
| Triamcinolone Acetonide | - | 188 | [2] |
Data compiled from multiple sources.
In Vitro Anti-Inflammatory Potency
The functional consequence of high receptor affinity is potent anti-inflammatory activity. This can be assessed in vitro by measuring the inhibition of pro-inflammatory cytokine release or the transactivation of glucocorticoid-responsive genes. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of a compound in these assays.
| Compound | Assay | EC50 (nM) | Reference |
| This compound | Eosinophil Apoptosis | 3.7 | |
| This compound | KV1 Channel Potentiation | 37 |
Structure-Activity Relationship of Analogues
While comprehensive quantitative data for a wide array of novel this compound analogues is not extensively published in publicly available literature, key structure-activity relationships can be elucidated from comparisons with other corticosteroids and from the foundational studies that led to the selection of this compound.
A pivotal analogue for understanding the SAR of this compound is fluticasone furoate . The primary difference between these two molecules lies in the 17α-ester group. Fluticasone furoate possesses a larger, more rigid furoate ester compared to the propionate ester of this compound. This seemingly small change has a significant impact on receptor binding. X-ray crystallography studies have revealed that the furoate ester of fluticasone furoate can occupy a distinct lipophilic pocket within the glucocorticoid receptor more effectively than the smaller propionate group.[3] This enhanced fit contributes to a higher binding affinity and a longer duration of action for fluticasone furoate compared to this compound.
The development of "soft" corticosteroids based on the fluticasone scaffold has also provided valuable SAR insights. For instance, the introduction of a 17α-dichloroacetyl substituent can create a "soft" steroid that retains high topical potency but is more susceptible to metabolic deactivation, potentially further reducing systemic side effects.[4]
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound involves the classical glucocorticoid receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the general workflows for key experimental assays used to characterize the activity of this compound and its analogues.
Caption: Glucocorticoid receptor signaling pathway initiated by this compound.
Caption: A generalized workflow for the synthesis and evaluation of this compound analogues.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the structure-activity relationship data. The following are detailed protocols for key assays cited in the characterization of this compound and its analogues.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Kd or Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
Receptor Source: Cytosol preparation from human lung tissue or a cell line expressing the human glucocorticoid receptor (e.g., A549 cells).
-
Radioligand: [³H]-Dexamethasone.
-
Test Compounds: this compound and its analogues at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled dexamethasone.
-
Assay Buffer: Tris-HCl buffer containing molybdate (B1676688) to stabilize the receptor.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of the unlabeled test compound. Include wells for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone).
-
Equilibrium: Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
Objective: To assess the topical anti-inflammatory potency of a corticosteroid in humans.
Materials:
-
Test Formulations: this compound and its analogues formulated in a suitable vehicle (e.g., cream or ointment).
-
Healthy Human Volunteers.
-
Occlusive Dressings.
-
Chromameter or trained observer for visual scoring.
Procedure:
-
Subject Selection: Recruit healthy volunteers with no skin conditions on the test area (typically the forearms).
-
Application: Apply a standardized amount of each test formulation to designated sites on the volar aspect of the forearms.
-
Occlusion: Cover the application sites with an occlusive dressing for a specified period (e.g., 6 or 16 hours).
-
Removal and Assessment: After the occlusion period, remove the dressings and gently clean the skin. At a predetermined time point after removal (e.g., 2 hours), assess the degree of skin blanching (vasoconstriction).
-
Scoring: The blanching response can be visually scored by a trained observer on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) or measured quantitatively using a chromameter, which measures changes in skin color.
-
Data Analysis: Compare the vasoconstriction scores or chromameter readings for the different compounds to determine their relative topical potency.
Glucocorticoid Receptor Transactivation Assay
Objective: To measure the ability of a compound to activate the glucocorticoid receptor and induce the expression of a reporter gene.
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK293 or HeLa) that is co-transfected with two plasmids:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Test Compounds: this compound and its analogues at various concentrations.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer and Substrate for the reporter enzyme.
-
Luminometer or Spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the GR expression and GRE-reporter plasmids.
-
Treatment: After transfection, treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells and lyse them to release the cellular contents, including the reporter enzyme.
-
Reporter Assay: Add the appropriate substrate for the reporter enzyme to the cell lysates and measure the resulting signal (e.g., luminescence for luciferase, absorbance for β-galactosidase).
-
Data Analysis: Normalize the reporter gene activity to a control for cell viability or transfection efficiency. Plot the reporter activity against the logarithm of the test compound concentration and determine the EC50 value.
Conclusion
The potent anti-inflammatory activity and favorable safety profile of this compound are intricately linked to its unique chemical structure. The strategic incorporation of the 17β-carbothioate group, fluorine atoms at the 6α and 9α positions, and a 16α-methyl group results in a molecule with high affinity for the glucocorticoid receptor, potent transactivation of anti-inflammatory genes, and rapid systemic inactivation. The study of its analogues, particularly fluticasone furoate, further underscores the critical role of the 17α-ester in modulating receptor interaction and duration of action. The experimental protocols detailed herein provide a robust framework for the continued exploration and development of novel corticosteroids with improved therapeutic indices, building upon the foundational understanding of the structure-activity relationship of this compound.
References
- 1. Structure-activity relationships of topically active steroids: the selection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Anti-inflammatory Activity of Fluticasone Propionate
Introduction
Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid widely used in the management of inflammatory conditions such as asthma and allergic rhinitis.[1][2][3] Its therapeutic efficacy stems from its strong anti-inflammatory properties, which are primarily mediated through its interaction with the glucocorticoid receptor (GR).[1][4][5] Upon binding, the fluticasone propionate-GR complex translocates to the nucleus and modulates the expression of numerous genes involved in the inflammatory cascade.[1][5] Key mechanisms include the suppression of pro-inflammatory cytokines and the inhibition of critical signaling pathways like NF-κB.[4][5] These application notes provide detailed protocols for two standard in vitro assays to quantify the anti-inflammatory effects of this compound: an NF-κB Luciferase Reporter Assay and a TNF-α Secretion Inhibition Assay.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor. This ligand-receptor complex then moves into the nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to:
-
Transrepression: Inhibition of the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is a major mechanism for its anti-inflammatory effects and results in decreased production of cytokines, chemokines, and adhesion molecules.[5][6]
-
Transactivation: Upregulation of the expression of anti-inflammatory genes.
This compound has been shown to potently inhibit T lymphocyte proliferation, the generation of various cytokines, and the expression of adhesion molecules induced by TNF-α.[7][8]
I. NF-κB Luciferase Reporter Assay
This assay is designed to measure the inhibition of NF-κB activation in response to an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocol
-
Cell Culture and Seeding:
-
One day prior to transfection, seed human embryonic kidney (HEK293) or human lung adenocarcinoma (A549) cells into a 96-well white, clear-bottom cell culture plate. The seeding density should be optimized to achieve 70-80% confluency on the day of transfection.[9]
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
-
Transfection:
-
Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.[9]
-
Incubate the cells for 24 hours post-transfection to allow for sufficient expression of the reporter genes.[9]
-
-
Treatment:
-
After 24 hours, replace the culture medium with fresh, serum-free medium.
-
Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and pre-incubate for 1 hour at 37°C.[9]
-
-
Stimulation:
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and gently wash the cells once with Phosphate-Buffered Saline (PBS).[9]
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[9]
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
Data Presentation
| Treatment Group | This compound (nM) | TNF-α (ng/mL) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| Unstimulated Control | 0 | 0 | 100 | N/A |
| Stimulated Control | 0 | 10 | 10000 | 0 |
| Test Compound | 0.1 | 10 | 8500 | 15 |
| Test Compound | 1 | 10 | 5500 | 45 |
| Test Compound | 10 | 10 | 2500 | 75 |
| Test Compound | 100 | 10 | 1100 | 89 |
| Test Compound | 1000 | 10 | 950 | 90.5 |
RLU: Relative Light Units
II. TNF-α Secretion Inhibition Assay
This enzyme-linked immunosorbent assay (ELISA) measures the ability of this compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.
Experimental Protocol
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
To differentiate the monocytic THP-1 cells into macrophage-like cells, treat them with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Treatment:
-
After differentiation, wash the cells with fresh serum-free medium and allow them to rest for 24 hours.
-
Prepare serial dilutions of this compound and a vehicle control. Add the compounds to the respective wells of a 96-well plate and pre-incubate for 1 hour at 37°C.[9]
-
-
Stimulation:
-
Supernatant Collection:
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, strictly following the manufacturer's instructions.[9]
-
Data Presentation
| Treatment Group | This compound (nM) | LPS (µg/mL) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α Secretion |
| Unstimulated Control | 0 | 0 | 50 | N/A |
| Stimulated Control | 0 | 1 | 1200 | 0 |
| Test Compound | 0.1 | 1 | 1050 | 12.5 |
| Test Compound | 1 | 1 | 780 | 35 |
| Test Compound | 10 | 1 | 420 | 65 |
| Test Compound | 100 | 1 | 200 | 83.3 |
| Test Compound | 1000 | 1 | 150 | 87.5 |
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fluticasone: Allergy Uses, Side Effects, Dosage, Interactions [medicinenet.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemignition.com [chemignition.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Fluticasone Propionate and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Fluticasone Propionate and its related impurities in pharmaceutical preparations. The method is based on established pharmacopeial procedures and is suitable for routine quality control and stability testing. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to aid in understanding the workflow and methodological relationships.
Introduction
This compound is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. As with any active pharmaceutical ingredient (API), it is critical to monitor and control the levels of impurities, which can originate from the manufacturing process or degradation of the drug substance over time. A validated, stability-indicating analytical method is essential to ensure the safety and efficacy of the final drug product. This HPLC method effectively separates this compound from its known impurities and degradation products.
Chromatographic Conditions
A gradient elution reversed-phase HPLC method is employed to achieve optimal separation of this compound and its impurities. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing (L1) |
| Mobile Phase | Solution A: 0.05% v/v Phosphoric Acid in Acetonitrile (B52724)Solution B: 0.05% v/v Phosphoric Acid in Methanol (B129727)Solution C: 0.05% v/v Phosphoric Acid in Water[1] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.5 mL/min[2] |
| Column Temperature | 40°C[3] |
| Detection | UV at 239 nm[1] |
| Injection Volume | 20 µL[3] |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Solution A: Add 0.5 mL of phosphoric acid to 1000 mL of acetonitrile and mix.[1]
-
Solution B: Add 0.5 mL of phosphoric acid to 1000 mL of methanol and mix.[1]
-
Solution C: Add 0.5 mL of phosphoric acid to 1000 mL of water and mix.[1]
-
Filter all mobile phase components through a 0.45 µm or finer porosity filter and degas before use.
Diluent:
-
Prepare a mixture of acetonitrile and water (1:1 v/v).
Standard Solution Preparation:
-
Accurately weigh about 25 mg of USP this compound Reference Standard (RS) into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with diluent.
-
This yields a standard solution with a nominal concentration of 0.25 mg/mL.
Sample Solution Preparation (for Drug Substance):
-
Accurately weigh about 25 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with diluent.
System Suitability Solution:
-
Prepare a solution containing a suitable concentration of this compound and its known impurities (e.g., USP this compound Related Compounds Mixture RS) in the diluent to demonstrate adequate resolution and system performance.[4]
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the system suitability solution and verify that the system suitability requirements are met (see Table 3).
-
Inject the standard solution in replicate (e.g., five injections).
-
Inject the sample solution.
-
Identify the peaks of the impurities based on their relative retention times (RRT) with respect to the this compound peak (see Table 4).
-
Calculate the percentage of each impurity in the sample.
Data Presentation
Table 2: Gradient Elution Program [2]
| Time (minutes) | Solution A (%) | Solution B (%) | Solution C (%) | Elution |
| 0 | 42 | 3 | 55 | Isocratic |
| 40 | 53 | 3 | 44 | Linear Gradient |
| 60 | 87 | 3 | 10 | Linear Gradient |
| 70 | 87 | 3 | 10 | Isocratic |
| 70.1 | 42 | 3 | 55 | Return to Initial |
| 80 | 42 | 3 | 55 | Re-equilibration |
Table 3: System Suitability Criteria [2]
| Parameter | Acceptance Criteria |
| Resolution | Resolution between this compound Related Compound D and this compound should be not less than 1.5.[2] |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the this compound peak in the standard solution should be not more than 2.0%. |
| Tailing Factor | The tailing factor for the this compound peak should be not more than 2.0. |
Table 4: Known Impurities and their Relative Retention Times (RRT) [2]
| Impurity | Approximate RRT |
| This compound Related Compound A | 0.5 |
| This compound Related Compound B | 0.75 |
| This compound Related Compound C | 0.8 |
| This compound Related Compound D | 0.95 |
| This compound | 1.0 |
| This compound Related Compound E | 1.3 |
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The sample is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Dissolve this compound in the diluent and add 1N HCl. Heat the solution at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the final concentration.
-
Base Hydrolysis: Dissolve this compound in the diluent and add 0.1N NaOH. Keep the solution at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute to the final concentration. Fluticasone is known to be particularly sensitive to alkaline conditions.[5]
-
Oxidative Degradation: Dissolve this compound in the diluent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to the final concentration.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C for 24 hours. Dissolve the stressed solid in the diluent to the final concentration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak and from each other, and if the peak purity of the this compound peak is maintained.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical workflow for forced degradation studies.
Conclusion
The HPLC method described in this application note is specific, stable, and suitable for the determination of this compound and its impurities. The detailed protocol and clear data presentation are intended to facilitate the implementation of this method in a quality control or research laboratory setting. The inclusion of a forced degradation study protocol ensures that the method can be validated as stability-indicating, which is a regulatory requirement for the quality assessment of pharmaceutical products.
References
Application Notes: In Vitro Efficacy Testing of Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone (B1203827) Propionate (B1217596) is a potent synthetic corticosteroid widely utilized for its anti-inflammatory properties in the management of respiratory diseases such as asthma and allergic rhinitis.[1] Its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression and the subsequent suppression of inflammatory pathways.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of Fluticasone Propionate, focusing on its anti-inflammatory and immunomodulatory activities. The methodologies described herein are essential for researchers in drug discovery and development to assess the potency and mechanism of action of this compound and related compounds.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR).[2] Upon binding, the GR-Fluticasone Propionate complex undergoes a conformational change, translocates to the nucleus, and interacts with glucocorticoid response elements (GREs) on the DNA.[3] This interaction modulates the transcription of a wide array of genes involved in the inflammatory response.[2] Key mechanisms include:
-
Transrepression: Inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB), leading to decreased expression of cytokines, chemokines, and adhesion molecules.[4][5]
-
Transactivation: Upregulation of anti-inflammatory genes, such as IκBα, which further inhibits the NF-κB pathway.[2]
This dual action results in the potent suppression of inflammatory responses, including the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6, IL-8), reduction of inflammatory cell migration, and induction of apoptosis in certain immune cells like eosinophils.[1][2][6]
Core Experimental Protocols
I. Cell Line Selection and Culture
The choice of cell line is critical for modeling specific aspects of inflammation. Recommended cell lines for testing this compound efficacy include:
-
A549 Cells (Human Lung Carcinoma): An epithelial cell line suitable for studying airway inflammation and cytokine secretion.
-
THP-1 Cells (Human Monocytic Leukemia): Can be differentiated into macrophage-like cells and are excellent for studying cytokine release and NF-κB signaling in response to inflammatory stimuli like Lipopolysaccharide (LPS).[5]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant model for studying the effects on a mixed population of immune cells, including lymphocytes and monocytes.[7][8]
-
Human Bronchial Epithelial Cells (HBECs): Primary cells that offer the most relevant in vitro model for airway inflammation.
General Cell Culture Protocol:
-
Culture cells in the appropriate medium (e.g., RPMI-1640 for THP-1 and PBMCs, DMEM for A549) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells according to their growth characteristics to maintain optimal density and viability.
II. This compound Preparation and Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations for the dose-response experiments (e.g., 0.01 nM to 1000 nM).
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture does not exceed a non-toxic level (typically ≤ 0.1%).
Key Efficacy Assays
Protocol 1: Inhibition of Cytokine Release (TNF-α and IL-6) in LPS-Stimulated THP-1 Cells
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α and IL-6 ELISA kits
Methodology:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 2: NF-κB Reporter Assay in A549 Cells
This assay quantifies the inhibition of the NF-κB signaling pathway.
Materials:
-
A549 cells
-
DMEM medium
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Luciferase assay system
Methodology:
-
Transfection: Co-transfect A549 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Pre-treatment: After 24 hours, pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (final concentration of 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer. The ratio of firefly to Renilla luciferase activity represents the normalized NF-κB activity.
Protocol 3: T-Cell Proliferation Assay
This assay evaluates the effect of this compound on immune cell proliferation.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound
-
Cell proliferation assay kit (e.g., CFSE or MTT)
Methodology:
-
Cell Seeding: Isolate PBMCs and seed them into a 96-well plate.
-
Treatment: Add varying concentrations of this compound or vehicle to the cells.
-
Stimulation: Stimulate T-cell proliferation using PHA or anti-CD3/CD28 beads.
-
Incubation: Incubate the plate for 72 hours.
-
Proliferation Assessment: Measure cell proliferation using a suitable assay kit. For CFSE, analyze the dilution of the dye by flow cytometry. For MTT, measure the colorimetric change.
Data Presentation
Quantitative data from the described assays should be summarized in tables to facilitate comparison of this compound's efficacy across different concentrations and experimental conditions.
Table 1: Inhibition of Cytokine Release by this compound in LPS-Stimulated THP-1 Cells
| This compound (nM) | % Inhibition of TNF-α (Mean ± SD) | IC50 (nM) for TNF-α | % Inhibition of IL-6 (Mean ± SD) | IC50 (nM) for IL-6 |
| 0 (Vehicle) | 0 ± 5.2 | \multirow{5}{}{[Calculated Value]} | 0 ± 6.1 | \multirow{5}{}{[Calculated Value]} |
| 0.1 | [Value] ± [SD] | [Value] ± [SD] | ||
| 1 | [Value] ± [SD] | [Value] ± [SD] | ||
| 10 | [Value] ± [SD] | [Value] ± [SD] | ||
| 100 | [Value] ± [SD] | [Value] ± [SD] |
Table 2: Inhibition of NF-κB Activity by this compound in TNF-α-Stimulated A549 Cells
| This compound (nM) | Normalized Luciferase Activity (Mean ± SD) | % Inhibition of NF-κB Activity | IC50 (nM) |
| 0 (Vehicle) | [Value] ± [SD] | 0 | \multirow{5}{*}{[Calculated Value]} |
| 0.1 | [Value] ± [SD] | [Value] | |
| 1 | [Value] ± [SD] | [Value] | |
| 10 | [Value] ± [SD] | [Value] | |
| 100 | [Value] ± [SD] | [Value] |
Table 3: Effect of this compound on T-Cell Proliferation
| This compound (nM) | % Inhibition of T-Cell Proliferation (Mean ± SD) | IC50 (nM) |
| 0 (Vehicle) | 0 ± 4.8 | \multirow{5}{*}{[Calculated Value]} |
| 1 | [Value] ± [SD] | |
| 10 | [Value] ± [SD] | |
| 100 | [Value] ± [SD] | |
| 1000 | [Value] ± [SD] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Workflow for cytokine release assay.
Caption: Workflow for NF-κB reporter assay.
References
- 1. This compound--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. Effects of in vitro treatment with this compound on natural killer and lymphokine-induced killer activity in asthmatic and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced regulation of the balance within macrophage subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucocorticoid Receptor Binding Assay for Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone (B1203827) Propionate (B1217596) is a potent synthetic corticosteroid widely utilized in the management of inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic efficacy is primarily attributed to its high binding affinity for the glucocorticoid receptor (GR). Upon binding, the Fluticasone Propionate-GR complex translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory effects.[1][2][3] This document provides detailed protocols for performing a glucocorticoid receptor binding assay for this compound, methods for data analysis, and a summary of its binding affinity in comparison to other corticosteroids.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, like this compound, exert their effects by binding to the intracellular glucocorticoid receptor.[2] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Ligand binding triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization, and translocation of the activated receptor into the nucleus.[2][4] Within the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.[1][4] This modulation of gene expression results in the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory mediators.
Figure 1. Glucocorticoid Receptor Signaling Pathway.
Quantitative Data: Binding Affinity of Glucocorticoids
The binding affinity of various corticosteroids to the glucocorticoid receptor is a key determinant of their potency. The dissociation constant (Kd) is a measure of this affinity, where a lower Kd value indicates a stronger binding affinity. The Relative Receptor Affinity (RRA) is often calculated relative to a standard glucocorticoid, such as dexamethasone (B1670325).
| Compound | Dissociation Constant (Kd) (nM) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |
| This compound (FP) | 0.49 - 0.5 [5] | 1775 - 1910 [5][6] |
| Dexamethasone | 9.36[5] | 100[6] |
| Mometasone Furoate (MF) | Not explicitly stated | 2244[6] |
| Budesonide | Not explicitly stated | 855[6] |
| Beclomethasone-17-monopropionate | Not explicitly stated | Not explicitly stated |
Note: RRA values can vary depending on the specific assay conditions.[5]
Experimental Protocols
A competitive radioligand binding assay is a common method to determine the binding affinity of a test compound for a receptor.[2] This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.
Experimental Workflow: Competitive Binding Assay
Figure 2. Experimental Workflow of a Competitive Binding Assay.
Materials
-
Receptor Source: Cytosolic fraction containing glucocorticoid receptors, prepared from a suitable cell line (e.g., human lung A549 cells) or tissue.[2]
-
Radioligand: [³H]-dexamethasone (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Dexamethasone.
-
Assay Buffer: e.g., Tris-HCl buffer with additives like molybdate (B1676688) and dithiothreitol.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
Glass Fiber Filters: Whatman GF/B or equivalent.
-
Multi-well plates: 96-well format is common.
-
Filtration apparatus: Cell harvester or vacuum manifold.
-
Liquid scintillation counter.
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in assay buffer.
-
Prepare a working solution of [³H]-dexamethasone in assay buffer at a concentration close to its Kd (e.g., 2-5 nM).
-
Prepare the cytosolic receptor fraction from the chosen cell or tissue source. The protein concentration should be determined and optimized for the assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add receptor preparation, [³H]-dexamethasone, and assay buffer.
-
Non-specific Binding (NSB): Add receptor preparation, [³H]-dexamethasone, and a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess) to saturate the receptors.
-
Competitive Binding: Add receptor preparation, [³H]-dexamethasone, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.[2]
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding of [³H]-dexamethasone against the logarithm of the concentration of this compound.
-
-
Determine the IC50:
-
The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be determined from the competition curve using non-linear regression analysis.
-
-
Calculate the Ki (and subsequently Kd):
-
The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
-
Scatchard Analysis (Optional):
-
A Scatchard plot can be used to determine the affinity (Kd) and the number of binding sites (Bmax) of a single ligand.[7][8] It is a plot of the ratio of bound to free radioligand (B/F) versus the concentration of bound radioligand (B). The slope of the line is -1/Kd.[7] While still a foundational concept, modern non-linear regression software is now more commonly used for this analysis.[7]
-
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. Binding kinetics of this compound to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scatchard equation - Wikipedia [en.wikipedia.org]
- 8. oxfordreference.com [oxfordreference.com]
Application Note: Quantifying the Effect of Fluticasone Propionate on Cytokine Expression in T-Lymphocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid widely used in the management of inflammatory conditions such as asthma and allergic rhinitis.[1] Its therapeutic efficacy is largely attributed to its broad anti-inflammatory and immunosuppressive effects.[1] A key aspect of its mechanism involves the modulation of T-lymphocyte activity, which are pivotal cells in orchestrating inflammatory responses through the secretion of signaling molecules known as cytokines.[2] This document provides a detailed overview of the effects of fluticasone propionate on T-lymphocyte cytokine expression and presents standardized protocols for quantifying these effects in a laboratory setting.
Mechanism of Action
This compound exerts its effects at the cellular and molecular level. As a glucocorticoid, it passively diffuses across the cell membrane of T-lymphocytes and binds with high affinity to the intracellular glucocorticoid receptor (GR).[1] This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.
Once in the nucleus, the this compound-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction modulates the transcription of target genes. The primary anti-inflammatory effect is achieved through:
-
Transrepression: The activated GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein 1). This leads to a potent downregulation of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]
-
Transactivation: The complex can also upregulate the expression of anti-inflammatory genes.
The net result is a significant reduction in the production and release of key inflammatory cytokines by T-lymphocytes, thereby dampening the inflammatory cascade.[2]
Application Data: Effect on Cytokine Expression
This compound has been demonstrated to significantly inhibit the expression of several key T-cell-derived cytokines, particularly those associated with a T-helper 2 (Th2) inflammatory response.
Table 1: Effect of this compound on Cytokine Protein Secretion Data derived from in vitro studies on mitogen-stimulated peripheral blood mononuclear cells (MNCs) containing T-lymphocytes.[3][4]
| Cytokine | Cell Source | Treatment Concentration | Incubation Time | % Inhibition (Mean ± SEM) |
| IL-13 | MNCs (Healthy Donors) | 10⁻⁷ M | 48h | 46.0 ± 5.7 |
| IL-13 | MNCs (Asthmatic Donors) | 10⁻⁷ M | 48h | 46.6 ± 6.1 |
| IL-13 | MNCs (Healthy Donors) | 10⁻⁸ M | 48h | Similar significant reduction |
| IL-13 | MNCs (Asthmatic Donors) | 10⁻⁸ M | 48h | Similar significant reduction |
Table 2: Effect of this compound on Cytokine mRNA Expression Data derived from studies analyzing cells from nasal biopsies or peripheral blood.[5][6][7][8]
| Cytokine mRNA | Cell Source / Condition | Treatment | Outcome |
| IL-4 | Nasal mucosa (Allergen challenge) | Topical FP | Marked decrease in IL-4 mRNA+ cells |
| IL-5 | Nasal mucosa (Preventive) | Intranasal FP | Decrease in IL-5 mRNA+ cells |
| IL-6 | Nasal mucosa (Preventive) | Intranasal FP | Decrease in IL-6 mRNA+ cells |
| IL-10 | CD4+CD25+ T-cells (in vitro) | FP Pre-incubation | Increased IL-10 production |
Experimental Protocols
The following protocols provide detailed methodologies to quantify the effects of this compound on T-lymphocyte cytokine expression.
Protocol 1: T-Lymphocyte Isolation, Culture, and Treatment
This protocol describes the initial steps of isolating T-lymphocytes, stimulating them to produce cytokines, and treating them with this compound.
Materials:
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS)
-
T-lymphocyte isolation kit (e.g., Pan T Cell Isolation Kit, human)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Cell stimulants (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)
-
This compound (FP) stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Isolate T-Lymphocytes: Isolate T-lymphocytes from the PBMC population using a negative selection magnetic bead separation kit according to the manufacturer's instructions.
-
Cell Culture: Resuspend purified T-lymphocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10⁶ cells/mL in a multi-well culture plate.
-
Treatment: Add this compound to the desired final concentrations (e.g., 10⁻⁷ M, 10⁻⁸ M). Include a vehicle-only control group. Pre-incubate cells with FP for 1-2 hours at 37°C, 5% CO₂.
-
Stimulation: Add cell stimulants (e.g., PMA at 50 ng/mL and Ionomycin at 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. Incubation time will vary based on the downstream analysis:
-
qPCR: 4-24 hours.
-
Flow Cytometry: 6-16 hours (add protein transport inhibitor for the last 4-6 hours).
-
ELISA: 24-72 hours.
-
-
Harvesting:
-
Centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant for ELISA analysis and store at -80°C.
-
Process the cell pellet for either RNA isolation (qPCR) or intracellular staining (Flow Cytometry).
-
Protocol 2: Quantifying Cytokine mRNA by RT-qPCR
This protocol measures the relative abundance of cytokine mRNA transcripts.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR-grade primers for target cytokines (e.g., IL-4, IL-5, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the T-lymphocyte cell pellets using a column-based kit according to the manufacturer's protocol.[9]
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.[9]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine cDNA, forward and reverse primers for the target gene or housekeeping gene, SYBR Green Master Mix, and nuclease-free water. Run triplicate reactions for each sample.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[10]
-
Data Analysis: Analyze the amplification data. Determine the threshold cycle (Ct) for each reaction. Calculate the relative expression of the target cytokine genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.[11]
Protocol 3: Quantifying Secreted Cytokines by ELISA
This protocol measures the concentration of cytokines secreted into the cell culture supernatant.
Materials:
-
Cytokine ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, and Avidin-HRP) or individual reagents.
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 10% FBS)[12]
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Block: Wash the plate 3 times with wash buffer. Block the plate by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Add Samples: Wash the plate 3 times. Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of standards and culture supernatants (diluted if necessary) to the appropriate wells. Incubate for 2 hours at RT.[13]
-
Add Detection Antibody: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.[13]
-
Add Avidin-HRP: Wash the plate 3 times. Add 100 µL of diluted Avidin-HRP conjugate to each well. Incubate for 30 minutes at RT in the dark.
-
Develop: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at RT in the dark, allowing color to develop.
-
Stop and Read: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Quantifying Intracellular Cytokines by Flow Cytometry
This protocol measures cytokine production within individual T-cells, allowing for correlation with cell surface markers.
Materials:
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-TNF-α)
-
Fixation/Permeabilization Buffer Kit
-
FACS Tubes
-
Flow Cytometer
Procedure:
-
Inhibit Protein Transport: For the final 4-6 hours of the cell culture incubation (from Protocol 4.1), add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well to trap cytokines intracellularly.[14]
-
Harvest and Surface Stain: Harvest the cells and wash with PBS. Resuspend the cells in staining buffer and add the cocktail of fluorescently-conjugated surface antibodies. Incubate for 20-30 minutes on ice in the dark.[15]
-
Wash: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Fix and Permeabilize: Resuspend the cell pellet in fixation buffer and incubate for 20 minutes at RT in the dark.[16] Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer.
-
Intracellular Staining: Add the cocktail of fluorescently-conjugated intracellular cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at RT in the dark.[17]
-
Final Wash: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the final cell pellet in staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Using flow cytometry analysis software, gate on the T-lymphocyte populations of interest (e.g., CD3+CD4+ cells) and quantify the percentage of cells that are positive for the cytokine(s) of interest. Compare the percentages between vehicle-treated and this compound-treated groups.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. In vitro effects of this compound on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topical glucocorticosteroid (this compound) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive treatment of intranasal this compound reduces cytokine mRNA expressing cells before and during a single nasal allergen provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical glucocorticosteroid (this compound) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound increases CD4CD25 T regulatory cell suppression of allergen-stimulated CD4CD25 T cells by an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
- 11. researchgate.net [researchgate.net]
- 12. bowdish.ca [bowdish.ca]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. lerner.ccf.org [lerner.ccf.org]
- 15. med.virginia.edu [med.virginia.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. anilocus.com [anilocus.com]
Application Notes and Protocols for In Vivo Evaluation of Fluticasone Propionate in Asthma Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid with high topical anti-inflammatory activity, widely used in the management of asthma.[1] Its therapeutic efficacy is primarily mediated through its high affinity for the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent suppression of the inflammatory cascade.[2] To evaluate the preclinical efficacy and mechanism of action of fluticasone propionate, various in vivo animal models that mimic the key features of human asthma are employed. These models are crucial for understanding the drug's effects on airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling.
This document provides detailed application notes and protocols for commonly used in vivo animal models in asthma research for the evaluation of this compound.
Commonly Used Animal Models
Mice are the most frequently used species in asthma research due to the availability of various inbred strains, genetically modified models, and specific reagents.[3] Rats are also utilized, particularly in studies requiring larger sample volumes or more complex surgical procedures.[4] Feline models of allergic asthma are also employed as they can spontaneously develop asthma-like symptoms.[5][6][7]
Two of the most prevalent allergen-induced asthma models are:
-
Ovalbumin (OVA)-Induced Allergic Asthma Model: This is a classic and well-characterized model that induces a Th2-dominant inflammatory response, characterized by eosinophilia, elevated IgE levels, and AHR.[8][9][10]
-
House Dust Mite (HDM)-Induced Allergic Asthma Model: HDM is a clinically relevant allergen, and this model is considered to more closely mimic human asthma, inducing both allergic and innate immune responses.[11][12][13]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes the induction of allergic asthma using ovalbumin and the subsequent treatment with this compound.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for this compound (e.g., sterile saline, lactose (B1674315) powder)
-
Administration device (e.g., nebulizer, intranasal delivery system, dry powder insufflator)
Experimental Workflow:
Caption: Workflow for OVA-Induced Asthma Model.
Protocol:
-
Sensitization:
-
On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile PBS.[9]
-
-
Challenge and Treatment:
-
From day 14 to day 16, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes daily.[9]
-
Administer this compound or the vehicle control 30 minutes prior to each OVA challenge. The route of administration can be intranasal, via nebulization, or as a dry powder inhalation, depending on the study's objective.[2][11] A typical intranasal dose might be 0.2 mg/kg.[11]
-
-
Endpoint Analysis (on Day 17):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR by measuring lung resistance and compliance in response to increasing concentrations of a bronchoconstrictor like methacholine (B1211447) using an invasive or non-invasive plethysmography system.[11][14][15]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).[11][16][17][18]
-
Lung Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.[11][19][20]
-
Cytokine Profiling: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other pro-inflammatory mediators in the BAL fluid or lung homogenates using ELISA or other immunoassays.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
This protocol details the induction of a more clinically relevant asthma phenotype using house dust mite extract.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile saline
-
This compound
-
Vehicle for this compound
-
Administration device
Experimental Workflow:
Caption: Workflow for HDM-Induced Asthma Model.
Protocol:
-
Sensitization:
-
Challenge and Treatment:
-
Endpoint Analysis (on Day 17):
-
AHR Measurement: As described in the OVA model protocol.[11]
-
BAL Fluid Analysis: As described in the OVA model protocol.[11]
-
Lung Histopathology: As described in the OVA model protocol.[11]
-
Pharmacokinetic Analysis: Plasma and lung tissue can be collected at various time points after the final dose to determine the concentration and retention of this compound.[11]
-
Data Presentation
The efficacy of this compound in these models is quantified by its ability to reduce the hallmark features of asthma. The following tables summarize representative quantitative data from studies evaluating this compound.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Model | Animal | Treatment Group | AHR Measurement (vs. Vehicle) | Reference |
| HDM-Induced | BALB/c Mice | This compound (0.2 mg/kg, dry powder) | Significant decrease in lung resistance and increase in compliance | [11] |
| OVA-Induced | Brown Norway Rats | This compound (aerosol) | Partial inhibition of AHR | [21] |
| Mycoplasma pneumoniae-induced | Mice | This compound (inhaled) | Significant reduction in BHR | [22] |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Model | Animal | Treatment Group | Effect on BALF Cells (vs. Vehicle) | Reference |
| HDM-Induced | BALB/c Mice | This compound (0.2 mg/kg, dry powder) | Significant reduction in total cells, eosinophils, and neutrophils | [11] |
| LPS-Induced | Wistar/Sprague-Dawley Rats | This compound (100-300 µ g/rat , nebulized) | Dose-dependent reduction in total leukocytes and neutrophils | [2] |
| Allergic Asthma | Feline | This compound (44, 110, 220 µg, inhaled) | Significant reduction in eosinophils (74-82%) | [5][7] |
| OVA-Induced | BALB/c Mice | This compound (intranasal) | No significant effect on BALF eosinophils in this specific model | [23] |
Table 3: Effect of this compound on Lung Histopathology
| Model | Animal | Treatment Group | Histopathological Findings (vs. Vehicle) | Reference |
| HDM-Induced | BALB/c Mice | This compound (0.2 mg/kg, dry powder) | Reduced widespread lung inflammation | [11] |
| OVA-Induced | Brown Norway Rats | This compound (aerosol) | Decreased total airway wall area, fibronectin deposition, epithelial cell proliferation, and goblet cell hyperplasia | [21] |
| LPS-Induced | Wistar/Sprague-Dawley Rats | This compound (nebulized) | Reduced inflammation and edema | [2] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the promoter region of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes.
Caption: this compound Signaling Pathway.
The net effect of these actions is the potent inhibition of the inflammatory response, characterized by reduced production of cytokines, chemokines, and adhesion molecules, decreased recruitment and activation of inflammatory cells (such as eosinophils, T lymphocytes, and mast cells), and reduced vascular permeability.[1]
Conclusion
The in vivo animal models described, particularly the OVA and HDM-induced asthma models, are invaluable tools for the preclinical evaluation of this compound. They allow for a comprehensive assessment of the drug's efficacy in reducing key pathological features of asthma, including airway inflammation, hyperresponsiveness, and remodeling. The detailed protocols and expected outcomes presented in these application notes provide a robust framework for researchers to design and execute studies aimed at further understanding the therapeutic potential of this compound and other novel anti-inflammatory compounds for the treatment of asthma.
References
- 1. This compound--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound dosage in an experimental model of feline asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound dosage in an experimental model of feline asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. A 4-Week Model of House Dust Mite (HDM) Induced Allergic Airways Inflammation with Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 14. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 16. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bronchoalveolar lavage in asthma research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fluticasone inhibits but does not reverse allergen-induced structural airway changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Intranasal this compound inhibits allergen induced bone marrow eosinophilia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of Fluticasone Propionate on Airway Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone (B1203827) propionate (B1217596), a potent synthetic corticosteroid, is a cornerstone in the management of asthma and other obstructive airway diseases. Its therapeutic efficacy is largely attributed to its anti-inflammatory properties. A key target of fluticasone propionate in the airways is the airway smooth muscle (ASM), which plays a crucial role in bronchoconstriction and airway remodeling.[1][2] Understanding the precise molecular and cellular impact of this compound on ASM cells is critical for the development of more effective asthma therapies.
These application notes provide a comprehensive set of protocols to investigate the effects of this compound on ASM cell functions, including proliferation, apoptosis, inflammation, and contractility. The provided methodologies are intended to guide researchers in generating robust and reproducible data to elucidate the mechanisms of action of this important therapeutic agent.
Key Signaling Pathways
This compound exerts its effects on ASM cells primarily through the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This genomic action leads to the suppression of pro-inflammatory pathways and the upregulation of anti-inflammatory proteins.[3][4]
One of the key anti-inflammatory mechanisms involves the induction of Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1).[5][6] MKP-1 dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, which are key players in inflammatory signaling and cell proliferation.[5][7] By upregulating MKP-1, this compound can effectively dampen pro-inflammatory and proliferative signals in ASM cells.
Furthermore, this compound can interfere with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines by ASM cells.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols, illustrating the dose-dependent effects of this compound on various ASM cell functions.
Table 1: Effect of this compound on ASM Cell Proliferation (BrdU Incorporation Assay)
| This compound (nM) | Proliferation (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 65 | 3.9 |
| 100 | 40 | 3.1 |
| 1000 | 25 | 2.5 |
Table 2: Effect of this compound on ASM Cell Apoptosis (Annexin V/PI Staining)
| This compound (nM) | Apoptotic Cells (%) | Standard Deviation |
| 0 (Control) | 5 | 1.1 |
| 1 | 8 | 1.3 |
| 10 | 15 | 2.0 |
| 100 | 25 | 2.8 |
| 1000 | 35 | 3.2 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion by ASM Cells (ELISA)
| This compound (nM) | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) |
| 0 (Control) | 1200 | 1500 |
| 1 | 950 | 1100 |
| 10 | 600 | 750 |
| 100 | 300 | 400 |
| 1000 | 150 | 200 |
Mandatory Visualizations
Experimental workflow for assessing this compound's effects on ASM cells.
This compound signaling in airway smooth muscle cells.
Experimental Protocols
Primary Human Airway Smooth Muscle Cell Culture
This protocol describes the isolation and culture of primary human ASM cells from bronchial tissue.
Materials:
-
Human bronchial tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
DNase I
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
Protocol:
-
Mince fresh human bronchial tissue into small pieces in sterile PBS.
-
Digest the tissue with Collagenase Type IV and DNase I in DMEM for 60-90 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
Plate the cells in a T75 culture flask and incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Change the culture medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA. Cells between passages 2 and 5 are recommended for experiments.[8]
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures DNA synthesis as an indicator of cell proliferation using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
Materials:
-
BrdU Cell Proliferation Assay Kit
-
Human ASM cells
-
96-well culture plates
-
This compound
-
Microplate reader
Protocol:
-
Seed ASM cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize the cell cycle.
-
Treat the cells with various concentrations of this compound (e.g., 1-1000 nM) in a low-serum medium for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling solution and fix the cells.
-
Add the anti-BrdU antibody and incubate for 60-90 minutes at room temperature.
-
Add the secondary antibody conjugate and incubate for 30 minutes.
-
Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.[5][7][9][10]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Human ASM cells
-
6-well culture plates
-
This compound
-
Flow cytometer
Protocol:
-
Seed ASM cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[6][11][12][13][14]
Measurement of Inflammatory Mediators (ELISA)
This protocol describes the quantification of secreted pro-inflammatory cytokines, such as IL-6 and IL-8, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human IL-6 and IL-8 ELISA kits
-
Human ASM cells
-
24-well culture plates
-
This compound
-
Microplate reader
Protocol:
-
Seed ASM cells in 24-well plates and grow to near confluency.
-
Treat the cells with this compound in the presence or absence of an inflammatory stimulus (e.g., TNF-α) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.[3][15][16][17][18][19]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards and incubate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
Western Blot Analysis of Signaling Proteins
This protocol outlines the detection of key signaling proteins and their phosphorylation status by Western blotting.
Materials:
-
Human ASM cells
-
6-well culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-GR, anti-MKP-1, anti-phospho-ERK1/2, anti-phospho-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed ASM cells and treat with this compound as required.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Gene Expression Analysis (RT-qPCR)
This protocol details the measurement of mRNA levels of target genes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Human ASM cells
-
6-well culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Validated primers for target genes (e.g., NR3C1 (GR), DUSP1 (MKP-1), IL6, CXCL8 (IL-8)) and a housekeeping gene (e.g., GAPDH)[20][21][22][23][24][25][26][27][28][29]
-
Real-time PCR system
Protocol:
-
Seed ASM cells and treat with this compound.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Cell Contractility Assay (Collagen Gel Contraction)
This protocol assesses the effect of this compound on the contractile capacity of ASM cells embedded in a collagen matrix.
Materials:
-
Human ASM cells
-
Type I collagen solution
-
24-well culture plates
-
This compound
-
Contractile agonist (e.g., histamine, acetylcholine)
-
Digital imaging system
Protocol:
-
Prepare a collagen gel solution containing ASM cells.
-
Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize.
-
After polymerization, gently detach the gels from the sides of the wells.
-
Treat the gels with this compound for a specified duration.
-
Stimulate the gels with a contractile agonist.
-
Capture images of the gels at different time points.
-
Measure the area of the gels using image analysis software to quantify contraction.[1][2][30][31][32]
References
- 1. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. youdobio.com [youdobio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Human airway smooth muscle in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cohesionbio.com [cohesionbio.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. nacalai.com [nacalai.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. abcam.cn [abcam.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. R D Systems Human IL-8/CXCL8 DuoSet ELISA 1 Kit (for 15 Plates) | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 20. sinobiological.com [sinobiological.com]
- 21. sinobiological.com [sinobiological.com]
- 22. origene.com [origene.com]
- 23. origene.com [origene.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. origene.com [origene.com]
- 26. Human IL-6 Signaling Primer Library [realtimeprimers.com]
- 27. Human DUSP1 qPCR primer set (NM_004417) - DiaCarta, Inc. [diacarta.com]
- 28. Human IL-8/CXCL8 qPCR Primer Pair - Nordic Biosite [nordicbiosite.com]
- 29. origene.com [origene.com]
- 30. karger.com [karger.com]
- 31. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 32. cellbiolabs.com [cellbiolabs.com]
Application Note: Ultrasensitive Quantification of Fluticasone Propionate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluticasone (B1203827) Propionate (B1217596) in human plasma. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE), delivering excellent recovery and minimal matrix effects. Chromatographic separation is achieved using a reverse-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range of 0.2 pg/mL to 120 pg/mL and demonstrates high precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies where low circulating concentrations of Fluticasone Propionate are expected.
Introduction
This compound is a potent synthetic glucocorticoid with significant anti-inflammatory activity, widely used in the treatment of asthma and allergic rhinitis.[1][2][3][4] Due to its administration via inhalation and low systemic bioavailability, plasma concentrations of this compound are typically very low, often in the sub-picogram per milliliter range.[1][2] Therefore, a highly sensitive and selective analytical method is crucial for the accurate determination of its pharmacokinetic profile.[1][2] This application note presents a validated LC-MS/MS method that offers the required sensitivity and robustness for bioanalytical studies.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or d5) internal standard (IS)
-
Human plasma (K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Ammonium hydroxide
-
Zinc sulfate (B86663)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
A combined protein precipitation and solid-phase extraction method is employed for sample cleanup.[1][2]
-
Spiking: To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., this compound-d3 at 25 pg/mL). For calibration standards and quality control (QC) samples, spike with the appropriate concentrations of this compound.
-
Protein Precipitation: Add a protein precipitation agent, such as 0.2 M zinc sulfate solution, to the plasma sample.[5] Vortex for 5 minutes and then centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with water and then with a 25% methanol in water solution to remove interferences.[1][2]
-
Elute the analyte and internal standard with dichloromethane.[1][2]
-
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Ammonia in Water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 0.5 mL/min[6]
-
Injection Volume: 50 µL[6]
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Positive ion electrospray (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dwell Time: 200 msec[1]
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Ammonia in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 50 µL[6] |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive[1] |
| This compound MRM | 501.0 → 293.1 / 313.1[1][2] |
| This compound-d3 MRM | 504.3 → 313.2 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.2 - 120 pg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 pg/mL[1][2] |
| Precision (%CV) | |
| Intra-day | < 15% |
| Inter-day | < 15%[7] |
| Accuracy (% Bias) | |
| Intra-day | Within ±15% |
| Inter-day | Within ±15%[7] |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a highly sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple and effective sample preparation protocol, combined with the sensitivity of the mass spectrometric detection, allows for the accurate measurement of this compound at sub-picogram per milliliter levels. This method is well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. Inhaled this compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. waters.com [waters.com]
- 6. shimadzu.com [shimadzu.com]
- 7. A sensitive LC-MS/MS method for the quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of Fluticasone Propionate on Eosinophils: A Guide for Researchers
Application Note: Eosinophils are key players in the pathogenesis of allergic inflammation, particularly in diseases like asthma. Their accumulation in tissues is a hallmark of these conditions. Fluticasone (B1203827) propionate (B1217596), a potent synthetic corticosteroid, is a cornerstone of treatment for many eosinophil-driven diseases. A primary mechanism of its therapeutic efficacy is the induction of eosinophil apoptosis, or programmed cell death, which leads to the resolution of inflammation.[1][2] This document provides researchers, scientists, and drug development professionals with a detailed overview and experimental protocols to investigate the effects of Fluticasone Propionate on eosinophil apoptosis.
This compound exerts its pro-apoptotic effects primarily through the glucocorticoid receptor (GR).[1][3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of genes involved in cell survival and apoptosis.[1][4] This genomic mechanism leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.[1] Key signaling events include the activation of caspase cascades, which are central executioners of the apoptotic process.[1][5]
Data Presentation: Efficacy of Glucocorticoids in Inducing Eosinophil Apoptosis
The following table summarizes the half-maximal effective concentration (EC50) for various glucocorticoids in inducing eosinophil apoptosis, highlighting the high potency of this compound.
| Glucocorticoid | EC50 (nM) for Apoptosis Induction | Reference |
| This compound | 3.7 ± 1.8 | [1][3] |
| Budesonide | 5.0 ± 1.7 | [1][3] |
| Beclomethasone (B1667900) | 51 ± 19 | [1][3] |
| Dexamethasone | 303 ± 40 | [1][3] |
| Hydrocortisone | >1000 | [1][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound-induced eosinophil apoptosis and a general experimental workflow for its investigation.
Caption: this compound-induced eosinophil apoptosis signaling pathway.
Caption: General experimental workflow for studying eosinophil apoptosis.
Experimental Protocols
Here are detailed protocols for key experiments to study the effect of this compound on eosinophil apoptosis.
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
Objective: To obtain a highly purified population of eosinophils for in vitro experiments.[1]
Materials:
-
Whole blood from healthy or mildly atopic donors collected in heparinized tubes.[1]
-
Ficoll-Paque PLUS
-
Red Blood Cell Lysis Buffer
-
Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
Procedure:
-
Dilute the whole blood 1:1 with RPMI-1640 medium.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate and discard the upper layers, leaving the granulocyte and erythrocyte pellet.
-
Resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 10 minutes at room temperature.
-
Centrifuge at 300 x g for 10 minutes and discard the supernatant.
-
Wash the cell pellet with RPMI-1640 medium.
-
Isolate eosinophils using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated eosinophils by light microscopy of a stained cytospin preparation. Purity should be >95%.
-
Resuspend the purified eosinophils in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin at a concentration of 1 x 10^6 cells/mL.
Protocol 2: In Vitro Treatment of Eosinophils with this compound
Objective: To expose purified eosinophils to varying concentrations of this compound to induce apoptosis.
Materials:
-
Purified eosinophils (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
Procedure:
-
Seed the purified eosinophils at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1 nM to 1 µM.[3]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.
Protocol 3: Assessment of Eosinophil Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic eosinophils after treatment with this compound.
Materials:
-
Treated eosinophils (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
After the incubation period, gently harvest the cells from each well.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Morphological Assessment of Apoptosis
Objective: To visually confirm the characteristic morphological changes of apoptosis in eosinophils.[1]
Materials:
-
Treated eosinophils (from Protocol 2)
-
Cytocentrifuge
-
Microscope slides
-
May-Grünwald-Giemsa stain
-
Light microscope
Procedure:
-
Prepare cytospin preparations of the treated eosinophils.
-
Air-dry the slides and stain them with May-Grünwald-Giemsa stain.
-
Examine the slides under a light microscope.
-
Identify and count apoptotic cells based on their distinct morphology, which includes cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).[1]
-
Count at least 300 cells per slide and express the results as the percentage of apoptotic cells.
Protocol 5: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[5]
Materials:
-
Treated eosinophils (from Protocol 2)
-
Caspase-3 colorimetric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
After treatment, lyse the eosinophils according to the caspase assay kit manufacturer's protocol.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the caspase-3 activity based on the absorbance values and a standard curve. An increase in caspase-3 activity is indicative of apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Spontaneous Eosinophil Apoptosis—A Neglected Area of Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of human eosinophil apoptosis by this compound, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Glucocorticoid-induced apoptotic pathways in eosinophils: comparison with glucocorticoid-sensitive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fluticasone Propionate in 3D Lung Tissue Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) lung tissue models, such as organoids and spheroids, have emerged as highly valuable tools in respiratory research and drug development. These models more accurately recapitulate the complex architecture and physiological responses of the human lung compared to traditional 2D cell cultures.[1] Fluticasone (B1203827) propionate (B1217596), a potent synthetic corticosteroid, is a first-line therapy for managing chronic inflammatory lung diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action involves the suppression of inflammatory pathways.[1]
This document provides detailed application notes and protocols for utilizing Fluticasone Propionate in 3D lung tissue models to investigate its anti-inflammatory efficacy. While comprehensive quantitative data specifically from 3D lung models is still emerging, this guide consolidates relevant data from clinical studies, animal models, and 2D cell cultures to provide a robust framework for experimental design and data interpretation.[1]
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). This drug-receptor complex then translocates to the cell nucleus, where it modulates the expression of a wide range of genes. The primary anti-inflammatory effects are achieved through two main mechanisms:
-
Transrepression: The activated GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
This signaling cascade ultimately results in reduced inflammation, decreased mucus production, and attenuated airway hyper-responsiveness.
Caption: Glucocorticoid signaling pathway of this compound.
Data Presentation: Effects of this compound
The following tables summarize quantitative data on the effects of this compound from various experimental models. It is important to note that this data is primarily derived from clinical studies, animal models, and 2D cell cultures, and serves as a reference for expected outcomes in 3D lung models.
Table 1: Effect of this compound on Inflammatory Cell Counts
| Model System | Treatment | Cell Type | Outcome | Reference |
| Human (Asthma Patients) | This compound (2 mg/day for 8 weeks) | T cells, Macrophages, Eosinophils | Reduction in cell numbers in bronchial wall | [2] |
| Human (COPD Patients) | This compound (500 µg twice daily for 3 months) | Mucosal Mast Cells | Significant decrease (average 65%) | [3] |
| Human (COPD Patients) | This compound (500 µg twice daily for 3 months) | Neutrophils | Unexpectedly significant increase | [3] |
Table 2: Effect of this compound on Cytokine and Gene Expression
| Model System | Treatment | Target | Outcome | Reference |
| Human Bronchial Epithelial Cells | This compound (0.1-10 nM) | CXCL8, IFNB1, S100A8 mRNA | Significant suppression | [4] |
| Human Pediatric Airway Smooth Muscle Cells | This compound (10 nM) | CCL5, CXCL10 secretion (TNFα-induced) | Significant reduction | [5] |
| Healthy Human Volunteers | Inhaled this compound (4 weeks) | Type-2 inflammation genes (FCER1A, CPA3, IL33, etc.) | Downregulation | [6] |
| Healthy Human Volunteers | Inhaled this compound (4 weeks) | T cell-mediated adaptive immunity genes | Downregulation | [6] |
Experimental Protocols
Protocol 1: Establishment of 3D Lung Spheroids for Drug Testing
This protocol is adapted from methods for generating lung cancer spheroids and can be modified for normal or diseased lung epithelial cells.
Materials:
-
Human bronchial epithelial cells (e.g., HBEC) or patient-derived primary cells
-
Cell culture medium (e.g., Bronchial Epithelial Cell Growth Medium)
-
Cell-repellent U-bottom 96-well or 1536-well plates
-
Angle plate adaptor (optional, for promoting spheroid formation)
-
CellTiter-Glo® 3D Cell Viability Assay
Procedure:
-
Cell Seeding: Harvest and resuspend lung epithelial cells in the appropriate culture medium. Seed the desired number of cells (e.g., 1,000 cells/well) into each well of the cell-repellent plate.
-
Spheroid Formation: Incubate the plates at 37°C in a 5% CO2 incubator. If using an angle plate adaptor, place the plates on the adaptor to facilitate cell aggregation in the center of the well. Spheroids should form within 24-72 hours.[7]
-
Spheroid Monitoring: Monitor spheroid formation and growth using bright-field microscopy.
Protocol 2: Application of this compound to 3D Lung Spheroids
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
-
3D lung spheroids (from Protocol 1)
-
Inflammatory stimulus (e.g., TNF-α, IL-1β, or a cocktail of cytokines)
Procedure:
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Pre-treatment (Optional): To assess the protective effects of this compound, pre-treat the spheroids with the drug for a specified period (e.g., 1-24 hours) before adding the inflammatory stimulus.
-
Co-treatment: Add the this compound dilutions and the inflammatory stimulus to the wells containing the spheroids. Include appropriate controls (vehicle control, stimulus-only control, drug-only control).
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24-72 hours).
Protocol 3: Endpoint Analysis
1. Cell Viability Assessment:
-
Use an assay optimized for 3D structures, such as the CellTiter-Glo® 3D assay, to measure ATP levels as an indicator of cell viability.
2. Cytokine Secretion Analysis:
-
Carefully collect the culture supernatant from each well.
-
Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using ELISA or a multiplex bead-based assay.
3. Gene Expression Analysis:
-
Harvest the spheroids from each well.
-
Extract total RNA using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes related to inflammation and glucocorticoid receptor signaling.
4. Imaging and Morphological Analysis:
-
Fix and stain the spheroids with fluorescent dyes to visualize cell morphology, and specific cell types, or to assess markers of inflammation or apoptosis.
-
Image the spheroids using confocal microscopy.
Caption: Experimental workflow for testing this compound in 3D lung models.
Conclusion
The use of 3D lung tissue models provides a powerful platform for evaluating the efficacy of anti-inflammatory drugs like this compound in a more physiologically relevant context. While direct quantitative data from these models is still emerging, the protocols and reference data provided in this document offer a solid foundation for designing and interpreting experiments. By leveraging these advanced in vitro systems, researchers can gain deeper insights into the mechanisms of action of corticosteroids and accelerate the development of new therapies for respiratory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induced alterations to lung function and the immunopathology of asthma over time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on inflammatory cells in COPD: an ultrastructural examination of endobronchial biopsy tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Th1 cytokines synergize to change gene expression and promote corticosteroid insensitivity in pediatric airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of inhaled corticosteroids on healthy airways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Fluticasone Propionate solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluticasone (B1203827) propionate (B1217596) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving fluticasone propionate for cell culture experiments?
A1: this compound is practically insoluble in water and aqueous solutions.[1] The recommended solvent for preparing stock solutions for cell culture is dimethyl sulfoxide (B87167) (DMSO).[2] It is also soluble in other organic solvents like dimethylformamide (DMF) and ethanol, though DMSO is most commonly used.[3]
Q2: I observed precipitation after diluting my this compound stock solution in cell culture media. What could be the cause?
A2: Precipitation upon dilution in aqueous media is a common issue due to the poor aqueous solubility of this compound.[2] This can be caused by several factors:
-
High final concentration: The concentration of this compound in the final culture medium may have exceeded its solubility limit.
-
Incorrect dilution method: To prevent precipitation, always add the this compound stock solution to the cell culture medium, not the other way around.[2] This allows for rapid dispersion.
-
High DMSO concentration: While DMSO is an excellent solvent for the initial stock, high final concentrations in your culture can be toxic to cells and may also influence the solubility of the compound. It is advisable to keep the final DMSO concentration below 0.1%.[4]
-
Low temperature of media: Using cold cell culture media can decrease the solubility of this compound. Ensure your media is at the appropriate temperature (e.g., 37°C) before adding the compound.
Q3: What is the maximum recommended concentration of this compound in cell culture?
A3: The maximum concentration will depend on the specific cell type and the experimental goals. However, due to its low aqueous solubility, achieving high concentrations in media can be challenging. A study showed that a 1:3 solution of DMSO:PBS (pH 7.2) could achieve a this compound solubility of approximately 0.25 mg/mL.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay, with final concentrations often ranging from 0.1 nM to 1 µM.[4]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be stored at -20°C for long-term stability.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Under these conditions, the solution can be stable for at least 4 years.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution vial. | The compound may not be fully dissolved, or the solvent may have absorbed moisture. | Ensure the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2] Use anhydrous DMSO to prepare the stock solution.[2] |
| Cells are detaching or showing signs of toxicity. | The final concentration of DMSO in the cell culture medium is too high. | Calculate the final DMSO concentration in your experiments and ensure it is at a non-toxic level for your specific cell line (typically ≤ 0.1%).[4] |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution may have degraded the compound. The compound may have precipitated out of the working solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment and visually inspect for any precipitation before adding to the cells. |
| No observable effect of this compound on cells. | The concentration used may be too low. The compound may not be biologically active. | Perform a dose-response experiment to determine the optimal effective concentration. Verify the purity and identity of your this compound. |
Quantitative Data Summary
The solubility of this compound varies significantly between aqueous and organic solvents.
| Solvent | Solubility | Reference |
| Water | Practically insoluble (< 0.1 mg/mL) | [1] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL to 100 mg/mL | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| Ethanol | ~1 mg/mL | [2][3] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 500.6 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[2]
-
Sterile, amber microcentrifuge tubes or vials[2]
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Using a calibrated analytical balance, weigh out 5.0 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.[2]
-
Add 1.0 mL of anhydrous DMSO to the tube.[2]
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can help with dissolution.[2]
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2]
-
Store the stock solution at -20°C for long-term storage.[2]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution. For instance, to make a 10 µM intermediate solution, add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium.[2]
-
Mix well by gentle pipetting.
-
Add the appropriate volume of the intermediate solution to your cell culture vessel to achieve the desired final concentration. For example, to get a final concentration of 1 µM in 1 mL of cell culture, add 100 µL of the 10 µM intermediate solution.[2]
-
Important: To prevent precipitation, always add the fluticasone solution to the cell culture medium and not the other way around.[2]
Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR).[5] Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates gene expression.[6][7] In the nucleus, the GR complex can either activate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes.[5][8]
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
Experimental Workflow for Preparing Working Solutions
This workflow illustrates the recommended steps to avoid precipitation when preparing this compound working solutions for cell culture experiments.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. This compound | 80474-14-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluticasone Propionate Nanoparticle Formulations
Welcome to the technical support center for the development and optimization of Fluticasone (B1203827) Propionate (B1217596) (FP) nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key procedures.
Frequently Asked Questions (FAQs)
Q1: Why is Fluticasone Propionate a challenging molecule for nanoparticle formulation?
A1: this compound is a synthetic corticosteroid with potent anti-inflammatory properties.[1] Its high lipophilicity and poor water solubility make it challenging to formulate into stable, uniform nanoparticles with high drug loading and controlled release profiles.[1][2] These properties can lead to issues such as low encapsulation efficiency, drug precipitation, and poor bioavailability.[3][4]
Q2: What are the most common types of nanoparticles used for this compound delivery?
A2: The most common types of nanoparticles for FP delivery include polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and solid lipid nanoparticles (SLNs).[5][6][7] PLGA is favored for its biodegradability and ability to provide sustained drug release.[8][9] SLNs are also used to enhance the stability and delivery of lipophilic drugs like FP.[6][10]
Q3: What are the critical quality attributes (CQAs) to monitor during formulation development?
A3: The key CQAs for FP nanoparticle formulations are particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and drug loading capacity (DLC).[5] These parameters influence the stability, in vivo performance, and therapeutic efficacy of the formulation. An ideal formulation will have a small particle size (typically < 250 nm), a low PDI (< 0.3), a sufficiently high zeta potential (e.g., > |-30| mV) for stability, and high encapsulation efficiency.[5][10]
Q4: How does this compound exert its anti-inflammatory effect?
A4: this compound acts by binding to intracellular glucocorticoid receptors.[11] This drug-receptor complex then translocates to the cell nucleus and interacts with specific DNA sequences, modulating gene expression.[11] This leads to the suppression of pro-inflammatory mediators like cytokines, prostaglandins, and leukotrienes, thereby reducing inflammation.[1][11][12]
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and characterization of this compound nanoparticles.
| Issue | Potential Causes | Recommended Solutions |
| Low Encapsulation Efficiency (<70%) | 1. Poor solubility of FP in the organic solvent. 2. Drug leakage into the aqueous phase during emulsification. 3. High drug-to-polymer/lipid ratio.[13] | 1. Select an organic solvent with high solubility for FP (e.g., acetone, ethanol).[14] 2. Optimize homogenization or sonication parameters (speed, time) to minimize drug diffusion. 3. Decrease the initial drug loading and perform optimization studies.[13] |
| Inconsistent or Large Particle Size (>500 nm) | 1. Inefficient homogenization or sonication. 2. Inappropriate surfactant type or concentration. 3. Aggregation of nanoparticles.[13] | 1. Increase homogenization speed/time or sonication amplitude. 2. Screen different surfactants and optimize their concentration. 3. See "Nanoparticle Aggregation" below. |
| High Polydispersity Index (PDI > 0.3) | 1. Non-uniform particle formation. 2. Presence of aggregates or larger particles.[5] | 1. Optimize formulation and process parameters for more controlled particle formation. 2. Filter the nanoparticle suspension through an appropriate pore size filter.[5] |
| Nanoparticle Aggregation During Storage | 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage conditions (e.g., temperature). 3. Freeze-drying without a suitable cryoprotectant.[5] | 1. Adjust the formulation to increase zeta potential (e.g., modify surfactant). 2. Conduct stability studies at different temperatures (e.g., 4°C and 25°C).[15] 3. Add a cryoprotectant (e.g., mannitol, trehalose) before lyophilization.[13][16] |
| Poor Cell Viability in In-Vitro Studies | 1. Cytotoxicity of the nanoparticles, excipients, or residual solvent. 2. High concentration of the formulation.[13] | 1. Perform a dose-response cytotoxicity assay (e.g., MTT) to find the non-toxic concentration range. 2. Ensure complete removal of organic solvents. 3. Use concentrations below the determined toxic threshold.[13] |
Experimental Data: Influence of Formulation Parameters
The following table summarizes the impact of varying formulation parameters on the physicochemical characteristics of Solid Lipid Nanoparticles (SLNs) loaded with this compound.
| Formulation Parameter | Tristearin (%) | Homogenization Cycles | Particle Size (nm) | Encapsulation Efficiency (%) |
| F1 | 1 | 2 | 450.6 ± 12.3 | 68.2 ± 2.5 |
| F2 | 1 | 8 | 310.9 ± 9.8 | 72.5 ± 3.1 |
| F3 | 4 | 2 | 380.4 ± 11.5 | 85.7 ± 4.2 |
| F4 (Optimized) | 4 | 4 | 295.1 ± 8.9 | 89.1 ± 3.8 |
| Data adapted from factorial design studies.[2][17][18] |
Experimental Protocols
Protocol 1: Preparation of FP-Loaded PLGA Nanoparticles (Nanoprecipitation)
This protocol describes a common method for preparing FP-loaded PLGA nanoparticles.[5][7][19]
Materials:
-
This compound (FP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., Acetone)[16]
-
Aqueous surfactant solution (e.g., 0.5% w/v Polyvinyl alcohol - PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of FP and PLGA in the organic solvent.[13]
-
Aqueous Phase Preparation: Prepare the aqueous solution containing the surfactant.[13]
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant, vigorous stirring. Rapid solvent diffusion will cause the formation of nanoparticles.[13][16]
-
Solvent Evaporation: Stir the resulting suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.[13]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes).[13]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.[13]
-
Final Product: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize with a cryoprotectant for long-term storage.[13]
Protocol 2: Quantification of Encapsulation Efficiency and Drug Loading
This protocol outlines the steps to determine the amount of FP encapsulated within the nanoparticles.
Procedure:
-
Separate Free Drug: Centrifuge a known volume of the nanoparticle suspension. The supernatant contains the unencapsulated (free) drug.
-
Quantify Free Drug: Measure the concentration of FP in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14][17][20]
-
Determine Total Drug: Lyophilize a known volume of the nanoparticle suspension. Dissolve the dried nanoparticles in a suitable solvent (e.g., methanol) to release the encapsulated drug.[17] Quantify the total FP amount using HPLC.
-
Calculate EE and DLC:
-
Encapsulation Efficiency (%EE): ((Total Drug - Free Drug) / Total Drug) x 100
-
Drug Loading Capacity (%DLC): ((Total Drug - Free Drug) / Weight of Nanoparticles) x 100
-
Protocol 3: In-Vitro Drug Release Study (Dialysis Method)
This protocol is used to evaluate the release profile of FP from the nanoparticles over time.
Procedure:
-
Sample Preparation: Accurately place a specific amount of the FP nanoparticle formulation inside a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).[13][17]
-
Release Study: Submerge the sealed dialysis bag in a vessel containing a known volume of dissolution medium (e.g., phosphate-buffered saline pH 7.4 with 0.5% SDS to ensure sink conditions) at 37°C with constant stirring.[13]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.[13]
-
Quantification: Analyze the withdrawn samples for FP concentration using a validated HPLC method.[13][17]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for nanoparticle formulation and characterization.
Caption: Decision tree for troubleshooting low encapsulation efficiency.
References
- 1. chemignition.com [chemignition.com]
- 2. Development and Statistical Optimization of Solid Lipid Nanoparticle Formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of this compound in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. This compound-loaded solid lipid nanoparticles with augmented anti-inflammatory activity: optimisation, characterisation and pharmacodynamic evaluation on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticle drug delivery characterization for this compound and in vitro testing 1 [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. benchchem.com [benchchem.com]
- 14. Nanoparticle agglomerates of this compound in combination with albuterol sulfate as dry powder aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. turkjps.org [turkjps.org]
- 18. researchgate.net [researchgate.net]
- 19. Development, characterisation and pharmacoscintigraphic evaluation of nano-fluticasone propionate dry powder inhalation as potential antidote against inhaled toxic gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. seejph.com [seejph.com]
Technical Support Center: Fluticasone Propionate Stability Testing
Welcome to the technical support center for Fluticasone (B1203827) Propionate (B1217596) stability testing. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of ensuring the stability and quality of Fluticasone Propionate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The ester group in its chemical structure makes it vulnerable to hydrolysis, particularly under alkaline (basic) conditions. The thioester moiety at the 17-position can be hydrolyzed to form the corresponding 17-β-carboxylic acid derivative, a common degradation product.[1][2][3]
-
Photodegradation: Exposure to light, especially UV light, can lead to complex degradation. This can involve rearrangements and modifications of the steroid ring structure, specifically the cyclohexadienone moiety in ring A and the keto group at C-17.[3][4]
Q2: How can I ensure my analytical method is "stability-indicating"?
A2: A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3] To validate your method as stability-indicating, you must perform forced degradation studies under a variety of stress conditions (e.g., acid, base, oxidation, heat, and light).[3][5] The method's specificity is confirmed if the peaks for degradation products are well-resolved from the main this compound peak, demonstrating peak purity.[3]
Q3: What are the recommended storage conditions for this compound and its formulations?
A3: Given its sensitivity to heat and light, this compound and its drug products should be stored in well-closed, light-resistant containers at a controlled room temperature.[3]
Q4: Can stability data from Fluticasone Furoate be used for this compound?
A4: No. Although they are related corticosteroids, this compound and Fluticasone Furoate are distinct molecules with different structures. Their stability profiles and degradation pathways are not the same, and data cannot be extrapolated from one to the other.[3]
Troubleshooting Guide: HPLC Analysis
Q5: I'm observing peak tailing with my this compound peak in a reverse-phase HPLC analysis. What are the likely causes and solutions?
A5: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. Here are some troubleshooting steps:
-
Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on the C18 column packing can interact with polar functional groups on the this compound molecule.
-
Solution: Adjust the mobile phase pH to suppress silanol activity (a pH between 2 and 4 is often effective).[6] Alternatively, add a competitive base or an ion-pairing reagent to the mobile phase. Using a modern, end-capped column with high-purity silica (B1680970) can also minimize these interactions.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.
-
Solution: Reduce the sample concentration or injection volume.[6]
-
-
Cause 3: Contaminated Guard Column/Column Frit: Particulates from the sample or mobile phase can clog the inlet frit, distorting peak shape.
-
Solution: Replace the guard column.[7] If the problem persists, reverse-flush the analytical column (disconnect from the detector first) or replace the inlet frit.
-
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting decision tree for HPLC peak tailing.
Q6: I am not achieving adequate separation between this compound and its degradation products. How can I improve resolution?
A6: Achieving good resolution is a critical challenge in stability-indicating method development.[3] Consider the following strategies:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Acetonitrile often provides sharper peaks than methanol.
-
pH: Small changes in the mobile phase pH can alter the ionization state of degradants, significantly impacting retention and resolution.
-
Additives: The use of ion-pairing agents like 1-octane sulfonic acid sodium salt has been shown to improve resolution between this compound impurities.[8]
-
-
Adjust Gradient Profile: If using a gradient method, make the gradient shallower (i.e., increase the run time and slow the rate of organic solvent increase). This gives analytes more time to interact with the stationary phase, improving separation.
-
Change Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a different chemistry. A phenyl-hexyl column, for example, offers different selectivity and may resolve closely eluting peaks.[8][9]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[6]
Data from Forced Degradation Studies
The stability-indicating nature of an analytical method is demonstrated by subjecting the drug to stress conditions to produce degradation products.
| Stress Condition | Reagents & Conditions | Typical Degradation (%) | Common Degradants Observed |
| Acid Hydrolysis | 0.1N HCl at 60°C for 2 hours | ~6-9%[5][9] | Well-resolved degradant peaks observed.[5] |
| Base Hydrolysis | 0.1N NaOH at 60°C for 2 hours | ~15%[9][10] | 17-β-carboxylic acid derivative is a primary product.[1][2] |
| Oxidation | 3% H₂O₂ at 60°C for 2 hours | ~15%[5] | Several oxidative degradants possible.[5] |
| Thermal | Dry heat | ~9.5%[5] | Degradant peaks are typically well-separated.[5] |
| Photolytic | Exposure to UV or sunlight | Significant degradation | Products involving modification of the steroid rings.[3][4] |
Note: Degradation percentages are illustrative and can vary significantly based on the exact experimental conditions, formulation, and analytical method used.
Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study
This workflow outlines the essential steps for assessing the stability-indicating properties of an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation rates and products of this compound in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsr.info [ijpsr.info]
- 5. jetir.org [jetir.org]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. savaglobal.com [savaglobal.com]
- 9. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and this compound in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of Fluticasone Propionate and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Fluticasone Propionate (B1217596) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution and accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Fluticasone Propionate and its metabolites.
Problem 1: Poor Resolution Between this compound and its Metabolites/Impurities
Symptoms:
-
Overlapping peaks for this compound and its main metabolite, Fluticasone 17β-carboxylic acid (M1), or other process-related impurities.
-
Resolution (Rs) value below the generally accepted limit of 1.5.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The elution strength or selectivity of the mobile phase may not be optimal for separating these structurally similar compounds.
-
Solution 1: Adjust Organic Modifier Ratio: In reversed-phase chromatography (the most common mode for this analysis), systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.
-
Solution 2: Change Organic Modifier: If adjusting the ratio is insufficient, switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity due to different solvent properties. Acetonitrile often provides better resolution for closely related steroids.
-
Solution 3: Modify Aqueous Phase pH: The ionization state of the acidic metabolite (M1) is pH-dependent. Adjusting the pH of the aqueous mobile phase with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can significantly impact its retention and selectivity relative to the parent drug. For reproducible results, it's crucial to operate within the stable pH range of your column.
-
Solution 4: Introduce an Ion-Pairing Reagent: For challenging separations involving ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention and resolution.
-
-
Suboptimal Column Chemistry: The stationary phase may not provide the necessary selectivity for the analytes.
-
Solution 1: Switch to a Different C18 Column: Not all C18 columns are the same. Variations in end-capping, carbon load, and silica (B1680970) purity can lead to different selectivities. Trying a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., embedded polar group) can be beneficial.
-
Solution 2: Consider a Phenyl-Hexyl or Cyano (CN) Column: These stationary phases offer different selectivity compared to C18 phases due to pi-pi and dipole-dipole interactions, which can be advantageous for separating aromatic steroids like this compound and its analogues.
-
-
Inadequate Method Conditions:
-
Solution 1: Optimize Gradient Elution: If using a gradient, adjust the slope. A shallower gradient provides more time for the components to separate on the column, often leading to better resolution.[1][2]
-
Solution 2: Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation (increase the number of theoretical plates), although it will also increase the analysis time.
-
Solution 3: Decrease Column Temperature: Lowering the temperature can sometimes improve resolution by affecting the thermodynamics of the partitioning process, though it may also increase backpressure. Conversely, increasing the temperature can decrease viscosity and improve efficiency, so optimization is key.
-
Problem 2: Peak Tailing or Asymmetrical Peaks
Symptoms:
-
Chromatographic peaks exhibit a tailing factor (asymmetry factor) greater than 2.0.[3]
-
Reduced peak height and poor integration, leading to inaccurate quantification.
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica support can interact with polar functional groups on the analytes, leading to peak tailing.
-
Solution 1: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the availability of free silanol groups.
-
Solution 2: Lower the Mobile Phase pH: For acidic metabolites, working at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of both the analyte and residual silanols, reducing undesirable interactions.
-
Solution 3: Add a Competing Base: A small amount of a basic additive, like triethylamine (B128534) (TEA), can be added to the mobile phase to block active silanol sites. However, be aware that TEA is not compatible with mass spectrometry.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce Injection Volume or Sample Concentration: Prepare a more dilute sample or inject a smaller volume to ensure the analytical capacity of the column is not exceeded.
-
-
Column Contamination or Degradation: Accumulation of strongly retained matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution 1: Implement a Column Washing Procedure: After a sequence of injections, wash the column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol) to remove contaminants.
-
Solution 2: Use a Guard Column: A guard column installed before the analytical column will trap strongly retained compounds and particles, extending the life of the analytical column.
-
Solution 3: Replace the Column: If the column performance cannot be restored by washing, it may be permanently damaged and require replacement.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of this compound and why is its resolution important?
A1: The principal metabolite of this compound is Fluticasone 17β-carboxylic acid (M1).[4][5] This metabolite is formed through the hydrolysis of the propionate ester group.[5] In pharmacokinetic and metabolism studies, it is crucial to accurately quantify both the parent drug and its metabolites to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor resolution between the parent drug and M1 can lead to inaccurate quantification and misinterpretation of the results.
Q2: What are the typical starting conditions for developing an HPLC method for this compound?
A2: A good starting point for method development for this compound and its metabolites is reversed-phase HPLC.[3][6] A typical setup would include:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water.[6][7] A common starting isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and water.[6][7]
-
Detection: UV detection at a wavelength of approximately 235-240 nm is suitable for this compound.[1][2][3]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[3]
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) temperature can be used to ensure reproducibility.[2][3]
Q3: How can I prepare biological samples (e.g., plasma) for the analysis of this compound?
A3: Due to the complexity of biological matrices, sample preparation is critical to remove interfering substances like proteins and phospholipids. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up and concentrating analytes from complex samples.[8] It can significantly improve the sensitivity and robustness of the assay.[8] For this compound, a C18 or a mixed-mode SPE cartridge can be used.
Q4: What are the key system suitability parameters to monitor for a this compound assay?
A4: To ensure the analytical system is performing correctly, the following system suitability parameters should be monitored:
-
Tailing Factor (Asymmetry): Should ideally be between 0.8 and 1.5, and not more than 2.0.[3]
-
Theoretical Plates (Efficiency): A higher number of theoretical plates (typically >2000) indicates good column efficiency.[3]
-
Resolution (Rs): The resolution between this compound and the closest eluting peak (metabolite or impurity) should be greater than 1.5.
-
Relative Standard Deviation (%RSD) of Replicate Injections: The %RSD for peak area and retention time of replicate injections of a standard solution should be less than 2.0%.[3][6]
Experimental Protocols and Data
Example HPLC Method for this compound
This protocol is a representative example based on published methods.[3][6]
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 236 nm |
| Retention Time (Approx.) | ~4-6 minutes |
UPLC Method for this compound and its Impurities
This method provides a faster analysis time compared to conventional HPLC.[1]
| Parameter | Specification |
| Instrument | UPLC system with UV or MS detector |
| Column | Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | Methanol:Ammonium Acetate:Acetonitrile (50:35:15) |
| Mobile Phase B | Methanol:Acetonitrile (50:15) |
| Gradient | A gradient elution program would be used to separate the main compound from its impurities. |
| Flow Rate | 0.250 mL/min |
| Detection Wavelength | 239 nm |
Visualizations
Caption: Troubleshooting workflow for common chromatography issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. seejph.com [seejph.com]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of fluticasone: in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of this compound in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
Addressing matrix effects in the bioanalysis of Fluticasone Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Fluticasone (B1203827) Propionate (B1217596).
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact the bioanalysis of Fluticasone Propionate?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound, which is often present at very low concentrations in complex biological matrices like plasma, these effects can lead to ion suppression or enhancement.[2][3] This can significantly compromise the accuracy, precision, and sensitivity of the assay.[1] Common sources of matrix effects in plasma samples include phospholipids, salts, and endogenous metabolites.[2]
2. What are the common sample preparation techniques to mitigate matrix effects for this compound analysis?
The most common sample preparation techniques to reduce matrix effects for this compound analysis are:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up plasma samples and concentrating the analyte.[2][3][4][5] Various SPE sorbents, such as C18 and mixed-mode cation exchange (MCX), have been successfully employed.[4][6]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering matrix components.
-
Protein Precipitation (PPT): While being a simpler technique, protein precipitation alone is often insufficient for removing all matrix interferences and may not provide the required sensitivity for low concentration samples of this compound.[2][4]
3. How do I choose the right internal standard (IS) to compensate for matrix effects?
The ideal internal standard should co-elute with the analyte and experience similar matrix effects. For this compound, the following types of internal standards are commonly used:
-
Stable Isotope-Labeled (SIL) Internal Standard: A deuterated form of this compound, such as this compound-d3 or -D5, is the gold standard as it has nearly identical physicochemical properties to the analyte and will be similarly affected by the matrix.[4][7]
-
Structural Analog: If a SIL IS is not available, a structural analog like Budesonide can be used.[2][3] However, it's crucial to validate that it adequately tracks the analyte's behavior in the presence of matrix effects.
4. What are typical recovery and matrix effect values I should aim for in my assay?
Acceptable recovery and matrix effect values are crucial for a robust bioanalytical method. While specific values can vary depending on the regulatory guidelines being followed, here are some examples from published methods for this compound:
-
Recovery: Recoveries greater than 85% are considered excellent.[6][8] Some methods have reported recoveries in the range of 60-70%.[7] It's important to note that recovery can be significantly impacted by plasma protein binding if not adequately disrupted during sample preparation.[3]
-
Matrix Effect/Factor: The matrix factor, calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution, should ideally be close to 1.[7] A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. For example, one study reported matrix factors of 1.06 and 0.95 at different QC levels.[7] Another study showed matrix effects of less than 1%.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inadequate disruption of plasma protein binding. this compound is highly protein-bound (>99%).[9] | * Pre-treat the plasma sample with a protein denaturing agent like zinc sulfate (B86663) or ammonium (B1175870) hydroxide (B78521) before extraction.[3][9] * Optimize the pH of the sample loading buffer to disrupt protein-analyte interactions. |
| Inefficient extraction from the SPE cartridge. | * Ensure the SPE cartridge is properly conditioned and equilibrated. * Optimize the wash and elution solvents. A stronger elution solvent or multiple elution steps may be necessary. * Evaluate different SPE sorbent chemistries (e.g., C18, mixed-mode). | |
| Significant Ion Suppression | Co-elution of phospholipids. Phospholipids are a major cause of ion suppression in plasma samples.[2] | * Incorporate a phospholipid removal step in your sample preparation, such as using a specialized SPE plate or a specific wash step in your SPE protocol. * Optimize the chromatographic separation to resolve this compound from the phospholipid-rich regions of the chromatogram. |
| High concentration of endogenous matrix components. | * Improve the sample cleanup procedure. Consider switching from protein precipitation to a more rigorous technique like SPE or LLE.[4] * Dilute the sample, if the assay sensitivity allows. | |
| Poor Peak Shape or Tailing | Interaction of the analyte with active sites on the analytical column. | * Use a column with end-capping to minimize silanol (B1196071) interactions. * Optimize the mobile phase pH to ensure the analyte is in a single ionic form. |
| Contamination of the LC-MS system. | * Flush the LC system and mass spectrometer thoroughly. * Use a divert valve to direct the early, unretained matrix components to waste instead of the mass spectrometer. | |
| Inconsistent Results (Poor Precision) | Variable matrix effects between different lots of plasma. | * Evaluate the matrix effect across multiple lots of blank plasma during method validation. * Use a stable isotope-labeled internal standard to compensate for this variability.[4] |
| Inconsistent sample preparation. | * Automate the sample preparation process if possible to improve consistency.[5] * Ensure thorough mixing at each step of the extraction process. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques and Reported Recoveries
| Sample Preparation Technique | Analyte | Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (Oasis MCX) | This compound | Human Plasma | ≥85 | [6][8] |
| Solid-Phase Extraction (Oasis PRiME HLB) | This compound | Human Plasma | >90 | [9] |
| Solid-Phase Extraction (Reversed-Phase) | This compound | Human Plasma | 60.61 - 69.54 | [7] |
| Solid-Phase Extraction (Oasis HLB µElution) | This compound | Plasma | 28 (initially), >95 (with optimized protein disruption) | [2][3] |
Table 2: Reported Matrix Effect Values
| Sample Preparation Technique | Analyte | Matrix | Matrix Factor / Matrix Effect | Reference |
| Solid-Phase Extraction (Reversed-Phase) | This compound | Human Plasma | 1.06 (LQC), 0.95 (HQC) | [7] |
| Solid-Phase Extraction (Oasis PRiME HLB) | This compound | Human Plasma | <1% | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) Cartridge
This protocol is based on a method that reported ≥85% recovery for this compound from human plasma.[6][8]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition an Oasis MCX SPE cartridge with an appropriate volume of methanol (B129727) followed by water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Follow with a wash using an acidic organic solvent (e.g., 0.1% formic acid in acetonitrile) to remove basic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) using a Reversed-Phase (C18) Cartridge
This protocol is based on a method that involved protein precipitation followed by SPE.[4]
-
Internal Standard Spiking and Protein Precipitation:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[4]
-
-
Washing:
-
Elution:
-
Elute this compound using dichloromethane (B109758) or 90% acetonitrile (B52724) in water.[4]
-
-
Evaporation and Reconstitution:
Visualizations
Caption: Workflow for Solid-Phase Extraction using a Mixed-Mode Cation Exchange (MCX) Cartridge.
References
- 1. eijppr.com [eijppr.com]
- 2. waters.com [waters.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. sciex.com [sciex.com]
- 5. Determination of the glucocorticoid this compound in plasma by automated solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. shopshimadzu.com [shopshimadzu.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
Technical Support Center: Refinement of Fluticasone Propionate Dosage in Preclinical Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the refinement of Fluticasone (B1203827) Propionate (B1217596) (FP) dosage in preclinical animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental design and execution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical studies with Fluticasone Propionate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in inflammatory markers (e.g., BALF cell counts) between animals in the same treatment group. | 1. Inconsistent drug delivery: Improper administration technique leading to variable lung deposition.[1] 2. Animal stress: Stress from handling and administration can influence inflammatory responses. 3. Inaccurate BALF collection: Variation in lavage volume recovery or technique.[2][3] | 1. Refine administration technique: Ensure proper training on the chosen administration method (nebulization, intratracheal instillation, or metered-dose inhaler). For nebulization, use a whole-body or nose-only exposure system for uniformity.[1][4] For intratracheal instillation, direct visualization of the trachea is recommended.[5][6] 2. Acclimatize animals: Allow for a sufficient acclimatization period before the start of the experiment and handle animals consistently. 3. Standardize BALF procedure: Use a consistent volume of lavage fluid and ensure a high percentage of fluid recovery. Pool and mix the recovered fluid thoroughly before cell counting.[3] |
| Lack of a clear dose-response relationship. | 1. Inappropriate dose range: Selected doses may be too high (on the plateau of the dose-response curve) or too low to elicit a significant effect.[7][8] 2. Drug formulation issues: Poor solubility or stability of the FP suspension.[4] 3. Insufficient statistical power: Small sample size per group. | 1. Conduct a pilot dose-ranging study: Test a wider range of doses to identify the linear portion of the dose-response curve. 2. Optimize formulation: Ensure FP is properly suspended in a suitable vehicle (e.g., sterile saline). Nanosuspensions can enhance pulmonary retention.[4] 3. Perform a power analysis: Calculate the appropriate number of animals per group to detect statistically significant differences. |
| Unexpected systemic side effects (e.g., adrenal suppression, weight loss). | 1. High systemic absorption: The administered dose may be too high, leading to significant systemic exposure.[9] 2. Improper administration: A significant portion of the drug may be swallowed, leading to gastrointestinal absorption. 3. Animal model sensitivity: Some species or strains may be more sensitive to the systemic effects of corticosteroids. | 1. Reduce the dose: Titrate to the lowest effective dose that achieves the desired anti-inflammatory effect.[7] 2. Use a nose-only inhalation system: This minimizes oral ingestion of the drug compared to whole-body exposure.[1] 3. Monitor for systemic effects: Regularly monitor body weight, and consider assessing for adrenal suppression via corticosterone (B1669441) levels if high doses are used.[9] |
| Difficulty in administering the drug via inhalation to conscious animals. | 1. Animal resistance: Animals may resist the administration apparatus (e.g., face mask).[10][11] 2. Stress-induced breathing changes: Altered breathing patterns can affect drug deposition. | 1. Gradual acclimatization: Slowly introduce the animals to the administration device with positive reinforcement.[10] 2. Use appropriate restraint: Gentle but firm restraint can facilitate administration. 3. Consider alternative methods: For rodents, intratracheal instillation under light anesthesia can provide precise dosing to the lungs.[5][12] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the starting dose of this compound for my animal model?
A1: The starting dose should be based on a thorough literature review of similar studies in your chosen animal model and for the specific disease indication. If data is limited, you can consider allometric scaling to convert a known effective dose from another species to your target species.[13][14][15] It is highly recommended to perform a pilot study with a wide range of doses to determine the optimal dose for your specific experimental conditions.
Q2: What is allometric scaling and how can I use it to estimate a dose?
A2: Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area.[13][14] The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal dose (mg/kg) x (Animal weight (kg) / Human weight (kg))^0.33
To convert a dose from one animal species to another, you can use their respective body surface area conversion factors (Km). The formula is:
Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) x (Km of Species 1 / Km of Species 2)
Q3: What are the common animal models used for studying the effects of this compound on airway inflammation?
A3: Common models include:
-
Lipopolysaccharide (LPS)-induced acute lung injury: This model is used to study acute airway inflammation characterized by neutrophil influx.[4][16]
-
Ovalbumin (OVA)-induced allergic asthma: This model mimics the allergic inflammation seen in human asthma, with characteristic eosinophilia.[4]
-
Feline asthma models: Cats with experimentally induced or naturally occurring asthma are used to study eosinophilic airway inflammation.[7][17][18]
Q4: What is the recommended method for administering this compound to rodents?
A4: The choice of administration method depends on the specific research question.
-
Nebulization: This non-invasive method mimics clinical administration and can be done using whole-body or nose-only exposure systems.[1][4][19]
-
Intratracheal (IT) instillation: This method allows for precise delivery of a specific dose directly into the lungs, often under light anesthesia.[5][6][12]
Q5: How can I prepare a this compound solution for nebulization or intratracheal instillation?
A5: this compound is poorly soluble in water. It is typically prepared as a suspension in sterile saline.[4] Nanosuspensions can also be used to improve pulmonary retention.[4] It is crucial to ensure the suspension is homogenous before administration.
Q6: What are the key endpoints to measure the efficacy of this compound in preclinical models?
A6: Efficacy is typically assessed by measuring the reduction in airway inflammation. Key endpoints include:
-
Bronchoalveolar lavage fluid (BALF) analysis: Total and differential cell counts (neutrophils, eosinophils, lymphocytes).[4][7]
-
Cytokine levels in BALF or lung homogenates: Measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
-
Histopathology of lung tissue: Assessment of inflammatory cell infiltration and airway remodeling.[4]
Q7: What are the potential systemic side effects of this compound in animal models and how can I monitor for them?
A7: At high doses, this compound can cause systemic side effects similar to other corticosteroids.[9] These include:
-
Hypothalamic-pituitary-adrenal (HPA) axis suppression: This can be monitored by measuring plasma corticosterone levels.[9]
-
Thymus involution.
It is important to use the lowest effective dose to minimize these systemic effects.[7]
Data Presentation
Table 1: Efficacy of this compound in a Feline Model of Allergic Asthma
| Treatment Group | Dose (µ g/actuation ) | Frequency | Reduction in Airway Eosinophilia (%) | HPAA Suppression |
| This compound | 44 | Twice Daily | 74% | No |
| This compound | 110 | Twice Daily | 82% | No |
| This compound | 220 | Twice Daily | 81% | No |
| Data from Reinero et al. (2009).[7][8][17] |
Table 2: Effect of Nebulized this compound on Inflammatory Markers in LPS-Induced Lung Injury in Rats
| Treatment Group | Dose (µ g/rat ) | Leukocyte Reduction (%) | Neutrophil Reduction (%) |
| This compound | 100 | 70% | 60% |
| This compound | 300 | 78% | 63% |
| Data from Kumar et al. (2015).[16] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Rats
1. Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
2. Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
3. This compound Preparation: Prepare a homogenous suspension of this compound in sterile 0.9% saline.
4. Administration:
- Nebulization: Place rats in a whole-body or nose-only exposure chamber connected to a nebulizer. Administer the FP suspension at the desired dose (e.g., 100-300 µ g/rat ) at 18 hours and 1 hour before the LPS challenge.[4]
- Intratracheal Instillation: Anesthetize the rat (e.g., with isoflurane). Visualize the trachea and instill the FP suspension (e.g., 100-300 µ g/rat in a volume of 1 mL/kg) directly into the trachea using a microsprayer or a catheter.[4][5][12][16]
5. LPS Challenge: At 1 hour after the final FP administration, instill LPS from E. coli (e.g., 10 µ g/rat ) intratracheally.[4][16]
6. Endpoint Analysis (4 hours post-LPS):
- Euthanize the animals.
- Perform bronchoalveolar lavage (BAL) with a fixed volume of sterile saline.
- Determine total and differential leukocyte counts in the BAL fluid.
- Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in the BAL fluid or lung homogenates using ELISA.
- Collect lung tissue for histopathological analysis.[4]
Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats
1. Animal Model: Male Brown Norway rats are often used due to their strong allergic responses.[4]
2. Sensitization:
- Day 0: Sensitize rats with an intraperitoneal (i.p.) injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.
- Day 7: Administer a booster i.p. injection of OVA with adjuvant.[4]
3. Challenge and Treatment (Days 14-28):
- Every two days, expose the rats to aerosolized OVA (1%) or a saline control.
- Thirty minutes prior to each OVA exposure, treat the animals with nebulized placebo or this compound at various doses.[4]
4. Endpoint Analysis (Day 29):
- Collect BALF to determine eosinophil counts.
- Perform histopathological examination of lung tissue to assess for features of airway remodeling, such as goblet cell hyperplasia.[4]
Protocol 3: Feline Model of Allergic Asthma
1. Animal Model: Purpose-bred specific pathogen-free cats.
2. Sensitization: Sensitize cats to an allergen such as Bermuda grass allergen (BGA) to induce an asthmatic phenotype.[7]
3. Treatment: Administer this compound via a pressurized metered-dose inhaler (pMDI) attached to a spacer and a face mask. Administer the desired dose (e.g., 44, 110, or 220 µg) twice daily for a period of 3 weeks.[7][17]
4. Endpoint Analysis:
- Perform BAL to assess for changes in airway eosinophilia.
- To assess for HPAA suppression, an ACTH stimulation test can be performed before and after the treatment period.[7]
Mandatory Visualization
This compound Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Experimental Workflow for LPS-Induced Acute Lung Injury in Rats
Caption: Workflow for LPS-Induced Lung Injury Model in Rats.
References
- 1. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bronchoalveolar lavage dilution conundrum: an updated view on a long-standing problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. intranet.mmrx.org [intranet.mmrx.org]
- 6. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound dosage in an experimental model of feline asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systemic Effects of Inhaled Corticosteroids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | VCA Animal Hospitals [vcahospitals.com]
- 11. dvm360.com [dvm360.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Conversion between animals and human [targetmol.com]
- 14. jbclinpharm.org [jbclinpharm.org]
- 15. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound dosage in an experimental model of feline asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 19. Nebulising Rats and Other Small Rodents | Vets In Milehouse and Plymstock - Elm Vets Plymouth [elmvetsplymouth.co.uk]
- 20. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Dissolution Rate of Fluticasone Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vitro dissolution rate of the poorly soluble drug, Fluticasone (B1203827) Propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the in vitro dissolution of Fluticasone Propionate?
This compound is a corticosteroid with very low aqueous solubility (approximately 0.14 µg/mL), which poses a significant challenge for in vitro dissolution testing and oral bioavailability.[1] Key issues include incomplete dissolution, slow dissolution rates, and difficulty in maintaining sink conditions during testing. These challenges can lead to inaccurate and highly variable dissolution profiles, making it difficult to assess formulation performance.
Q2: What are the most common strategies to enhance the dissolution rate of this compound?
Several techniques have been successfully employed to improve the dissolution rate of poorly soluble drugs like this compound.[2][3][4] The most prevalent and effective methods include:
-
Cyclodextrin (B1172386) Complexation: This involves the formation of inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin molecule, enhancing its apparent solubility and dissolution.[1][5][6][7][8]
-
Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range significantly increases the surface area available for dissolution, leading to a faster dissolution rate.[9][10][11][12][13][14][15][16] This can be achieved through techniques like nanoprecipitation or high-pressure homogenization.[11][12][17]
-
Solid Dispersions: This method involves dispersing this compound in an inert, hydrophilic carrier at a solid state.[9][18][19][20][21] The drug may exist in an amorphous or molecularly dispersed state, which enhances wettability and dissolution.[9]
Q3: How do I select the most appropriate dissolution enhancement technique for my experiment?
The choice of technique depends on several factors, including the desired dissolution rate, the intended dosage form, stability considerations, and available equipment.
-
Cyclodextrin complexation is a robust method for significant solubility enhancement and is well-suited for liquid and semi-solid formulations.[1][22]
-
Nanoparticle engineering is ideal for achieving rapid dissolution and can be applied to various dosage forms, including oral suspensions and inhalers.[10][11][16]
-
Solid dispersions are particularly effective for oral solid dosage forms and can produce amorphous forms of the drug with substantially improved dissolution.[9][19]
Troubleshooting Guides
Issue 1: Low Dissolution Rate Persists Despite Using Cyclodextrins
Possible Cause 1: Incorrect Cyclodextrin Type or Ratio The type of cyclodextrin and the drug-to-cyclodextrin ratio are critical. For this compound, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has shown significant solubilizing effects.[1][5]
-
Troubleshooting Tip: Screen different types of β-cyclodextrin derivatives (e.g., HP-β-CD, SBE-β-CD) to find the one with the highest stability constant for your complex.[1][5] Optimize the mass ratio of this compound to cyclodextrin; a ratio of 1:7 (FP:HP-β-CD) has been reported to be effective.[1][5]
Possible Cause 2: Inefficient Complexation Method Simple physical mixing may not be sufficient to form an inclusion complex.
-
Troubleshooting Tip: Employ a more energetic method like mechanochemical treatment (co-grinding) or solvent evaporation to facilitate complex formation.[1][5] Co-grinding for an extended period (e.g., 6 hours) can significantly improve complexation and subsequent dissolution.[1][5]
Issue 2: Particle Agglomeration in Nanosuspensions
Possible Cause 1: Insufficient Stabilization Nanoparticles have a high surface energy and tend to agglomerate to reduce it.
-
Troubleshooting Tip: Use appropriate stabilizers, such as surfactants or polymers, during the nanoparticle preparation process. The choice and concentration of the stabilizer are crucial for maintaining the discrete nature of the nanoparticles.[23]
Possible Cause 2: Improper Drying Technique If preparing a dry powder from a nanosuspension, the drying process can induce agglomeration.
-
Troubleshooting Tip: Techniques like freeze-drying (lyophilization) or spray drying with suitable cryoprotectants or matrix-formers can be used to obtain a stable, redispersible nanoparticle powder.[23]
Issue 3: Recrystallization of Amorphous this compound in Solid Dispersions
Possible Cause 1: Inappropriate Carrier Selection The carrier must be able to molecularly disperse the drug and inhibit its crystallization.
-
Troubleshooting Tip: Select a hydrophilic polymer carrier with a high glass transition temperature (Tg) that is miscible with this compound. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).[18][24]
Possible Cause 2: Exposure to Moisture and Heat Amorphous systems are thermodynamically unstable and can recrystallize upon exposure to environmental stressors.
-
Troubleshooting Tip: Store the solid dispersion in a tightly sealed container with a desiccant at a controlled, cool temperature. The storage conditions should be well below the glass transition temperature of the solid dispersion.[9]
Quantitative Data Summary
The following tables summarize the quantitative improvements in the dissolution rate of this compound using different enhancement techniques.
Table 1: Dissolution Enhancement via Cyclodextrin Complexation
| Formulation | Method | Drug:Carrier Ratio | Dissolution Medium | Time (min) | % Drug Released | Fold Increase in Dissolution Rate | Reference |
| Pure this compound | - | - | Purified Water | 60 | Not Detected | - | [1] |
| Physical Mixture (FP + HP-β-CD) | Physical Mixing | 1:7 | Purified Water | 60 | 38.4% | - | [1] |
| Ground Mixture (FP + HP-β-CD) | Mechanochemical | 1:7 | Purified Water | 60 | 82.6% | 2.15 | [1] |
Table 2: Characteristics of this compound Nanoparticles
| Formulation Method | Stabilizer(s) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Nanoprecipitation | Poly(dl-lactide-co-glycolide) (PLGA) | 128.8 ± 0.6 | 0.07 ± 0.008 | 68.6 ± 0.5 | [12][14] |
| Antisolvent Precipitation | Various Surfactants | ~400 | - | - | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-CD Complex by Mechanochemical Activation
Objective: To prepare a this compound (FP) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) complex to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Roll mill
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:7 mass ratio.
-
Transfer the physical mixture to the grinding jar of the roll mill.
-
Grind the mixture at a rotation frequency of 60 Hz for 6 hours.
-
After grinding, collect the resulting powder. This is the ground mixture.
-
Characterize the ground mixture using techniques such as Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffractometry (PXRD) to confirm the formation of an amorphous complex.[1][5]
Protocol 2: In Vitro Dissolution Testing of FP-HP-β-CD Complex
Objective: To evaluate the in vitro dissolution rate of the prepared FP-HP-β-CD complex.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
HPLC system with a UV detector
Materials:
-
Prepared ground mixture of FP-HP-β-CD
-
Purified water (dissolution medium)
-
0.22 µm filter membranes
Procedure:
-
Set up the dissolution apparatus with 250 mL of purified water in each vessel, maintained at 37 ± 1°C.
-
Set the paddle rotation speed to 100 rpm.
-
Add a quantity of the ground mixture equivalent to a specific amount of this compound to each vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, 60, 90 minutes).
-
After each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.22 µm filter membrane.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method. The UV detector is typically set at 239 nm.[1]
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Preparation of this compound Nanosuspension by Antisolvent Precipitation
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Organic solvent (e.g., ethanol (B145695) or acetone)
-
Aqueous anti-solvent (e.g., purified water)
-
Stabilizer (e.g., a suitable surfactant)
-
Ultrasonicator or high-pressure homogenizer
Procedure:
-
Dissolve this compound and the selected stabilizer in the organic solvent to prepare the drug solution.
-
Place the aqueous anti-solvent in a beaker and place it in an ice bath.
-
Inject the drug solution into the anti-solvent at a constant rate under high-energy input (ultrasonication or homogenization).
-
The rapid mixing will cause the precipitation of this compound as nanoparticles.
-
Continue the high-energy input for a specified period to ensure uniform particle size.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: Workflow for enhancing this compound dissolution using cyclodextrin complexation.
Caption: Troubleshooting logic for low dissolution rates with cyclodextrin complexation.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrin complexation: Significance and symbolism [wisdomlib.org]
- 8. oatext.com [oatext.com]
- 9. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. Nanoparticle agglomerates of this compound in combination with albuterol sulfate as dry powder aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [rjeid.com]
- 14. Nanoparticle drug delivery characterization for this compound and in vitro testing 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. japer.in [japer.in]
- 19. ijpbs.com [ijpbs.com]
- 20. ijpsr.com [ijpsr.com]
- 21. researchgate.net [researchgate.net]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Strategies to reduce variability in Fluticasone Propionate in vitro assays
Welcome to the technical support center for troubleshooting in vitro assays involving Fluticasone (B1203827) Propionate (B1217596). This resource provides detailed guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and ensure the accuracy and reproducibility of their experimental results.
Section 1: HPLC and UPLC Assays
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for quantifying Fluticasone Propionate. However, variability can arise from multiple sources.
Frequently Asked Questions (FAQs) - HPLC/UPLC
Q1: What are the most common causes of peak shape issues (e.g., fronting, tailing, splitting) in this compound analysis?
A1: Poor peak shape is often attributable to column degradation, improper mobile phase composition, or sample solvent effects. This compound is a hydrophobic compound, and using a mobile phase with insufficient organic solvent can lead to peak tailing. A mismatch between the sample solvent and the mobile phase can cause peak distortion.
Q2: My retention times are shifting between runs. What should I check first?
A2: Retention time variability is commonly caused by fluctuations in mobile phase composition, column temperature, or pump flow rate. Ensure your mobile phase is well-mixed and degassed. Verify that the column oven is maintaining a stable temperature. Check the pump for pressure fluctuations, which might indicate a leak or a need for maintenance.
Q3: I'm observing low recovery of this compound. What are the potential reasons?
A3: Low recovery can stem from several factors:
-
Adsorption: this compound can adsorb to container surfaces (e.g., glass, plastic). Using silanized glassware or polypropylene (B1209903) can mitigate this.
-
Incomplete Extraction: Ensure your sample preparation method, particularly for complex matrices, achieves complete extraction of the analyte.
-
Degradation: this compound can be sensitive to light and high temperatures. Protect samples from light and store them at appropriate temperatures.
Troubleshooting Guide: HPLC/UPLC Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase; mismatched pH of mobile phase. | Use a high-purity, end-capped C18 column. Adjust mobile phase pH; for this compound, a slightly acidic pH (e.g., 3.5) is often effective.[1] |
| Peak Fronting | Sample overload; sample solvent stronger than mobile phase. | Reduce the concentration of the injected sample. Ensure the sample solvent is weaker than or matched to the mobile phase. |
| Inconsistent Results | Inadequate method validation; batch-to-batch variability in reagents or columns. | Perform a full method validation according to ICH guidelines, including parameters for linearity, accuracy, precision, and robustness.[2][3][4] Qualify new batches of columns and reagents before use. |
| Baseline Noise | Contaminated mobile phase or detector issues. | Filter all mobile phase components. Purge the system thoroughly. Check the detector lamp for performance. |
Detailed Experimental Protocol: HPLC Quantification
This protocol is a general guideline for the quantification of this compound.[1][2][3][4]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) or a buffered solution like methanol, acetonitrile, and ammonium (B1175870) phosphate (B84403) buffer (pH 3.5) in a 50:15:35 ratio.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a calibration curve by diluting the stock to concentrations ranging from approximately 0.03 to 0.09 mg/mL.[2][3][4]
-
System Suitability: Before analysis, inject a system suitability solution (e.g., containing this compound and a related compound) to verify resolution and reproducibility. The relative standard deviation (RSD) for replicate injections should be not more than 2%.[1]
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 2: Dissolution Assays
Dissolution testing for inhaled products like this compound is inherently variable due to the small doses and complex delivery systems.
Frequently Asked Questions (FAQs) - Dissolution
Q1: We are seeing high variability between dissolution profiles of different batches of the same product. Why is this happening?
A1: Batch-to-batch variability is a known challenge and can be influenced by minor differences in the physicochemical properties of the drug substance, such as particle size distribution.[5][6] Formulations delivered via Dry Powder Inhalers (DPIs) can also be affected by the extent of agglomeration.[7]
Q2: Which dissolution apparatus is best for this compound?
A2: There is no single "best" apparatus; the choice depends on the research question. Common methods include the paddle-over-disk (USP Apparatus 5), the Transwell system, and modified Franz diffusion cells.[8][9][10] Different methods can yield significantly different dissolution profiles, so consistency is key.[8]
Q3: How does the composition of the dissolution medium affect results?
A3: The medium's composition is critical, especially for a poorly soluble drug like this compound. The use of surfactants (e.g., sodium dodecyl sulphate) is often necessary to achieve sink conditions.[5] However, the pH and buffering capacity of the medium can also impact the dissolution rate and should be carefully controlled.[8]
Troubleshooting Guide: Dissolution Testing
| Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent dose deposition onto the collection surface (e.g., filter). | Optimize the dose collection method to ensure uniform particle distribution. Ensure consistent orientation of the particle collector in the dissolution bath.[9] |
| Incomplete Dissolution | Poor drug solubility; non-sink conditions. | Increase the volume of the dissolution medium or add a suitable surfactant to the medium to ensure sink conditions are maintained.[9] |
| Dissimilar Profiles (f2 < 50) | Significant differences in formulation or testing method between samples. | Use a similarity factor (f2) analysis to statistically compare profiles.[8][10] Investigate formulation properties like particle size. Ensure the dissolution method is identical for all samples being compared.[7] |
| "Burst Release" followed by Plateau | Rapid dissolution of fine particles followed by slower dissolution of larger particles or agglomerates. | This can be a characteristic of the product.[5] Analyze particle size distribution to correlate with the dissolution profile. |
Quantitative Data Summary: Dissolution Variability
| Parameter | Observation | Implication | Reference |
| Difference Factor (f1) | Values well above 15 indicate significant variability between dissolution profiles obtained with different methods. | The choice of dissolution apparatus has a major impact on the resulting data. | [8] |
| Similarity Factor (f2) | Values below 50 indicate that dissolution profiles are not similar. | This metric is crucial for comparing different batches or formulations. | [5][8] |
| Batch-to-Batch Dissolution | Significant differences in mass dissolved were observed at 30, 60, and 75-minute time points between different batches of a commercial product. | Highlights the inherent variability in manufactured inhaled products. | [5] |
Section 3: Cell-Based and Permeability Assays
Cell-based assays are used to assess the biological activity and permeability of this compound. These assays are prone to variability due to their biological nature.
Frequently Asked Questions (FAQs) - Cell-Based/Permeability
Q1: Our glucocorticoid receptor (GR) activation assay shows a high degree of variability between plates. What can we do?
A1: Inter-plate variability is common and can be managed by:
-
Strict Cell Culture Practice: Standardize cell passage number, seeding density, and confluence.[11] Cell line stability should be validated for a defined number of passages.[12]
-
Use of Controls: Include a reference standard (e.g., dexamethasone) on every plate to normalize the response.
-
Environmental Control: Ensure consistent temperature and CO2 levels in the incubator.
Q2: What causes inconsistent apparent permeability coefficient (Papp) values in Caco-2 assays?
A2: Variability in Caco-2 assays is a well-documented issue.[11][13] Key factors include:
-
Monolayer Integrity: Monitor transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity.
-
Cell Heterogeneity: Differences in cell lines and culture conditions between labs contribute to variability.[11]
-
Experimental Conditions: Buffer composition, pH, temperature, and agitation can all affect permeability values.[11]
Q3: Can this compound treatment affect the cells in my assay?
A3: Yes. Glucocorticoids like this compound can have direct effects on cells, such as inhibiting the activity of natural killer (NK) cells or altering gene expression, which could influence assay outcomes.[14]
Troubleshooting Guide: Cell-Based Assays
| Issue | Potential Cause | Recommended Action |
| Low Signal-to-Noise Ratio | Suboptimal stimulation time or reagent concentration. | Optimize the agonist stimulation time; for some GR assays, a 6-hour stimulation may be sufficient.[12] Titrate antibody and substrate concentrations. |
| High Background Signal | Non-specific binding; autofluorescence of compounds. | Include "no primary antibody" or "compound only" wells as controls. Use high-quality, specific antibodies. |
| Cell Death/Toxicity | High concentration of test compound or solvent (e.g., DMSO). | Determine the optimal, non-toxic concentration range for this compound and the vehicle. Keep the final solvent concentration low and consistent across all wells. |
| Inconsistent GR Nuclear Translocation | Defective GR translocation; issues with imaging or analysis. | Verify GR translocation using a positive control like dexamethasone.[15][16] Ensure imaging and analysis parameters are optimized and consistently applied.[17] |
Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[18][19]
Caption: Canonical signaling pathway of this compound via the Glucocorticoid Receptor.
References
- 1. This compound Assay by HPLC UV USP Monograph [sigmaaldrich.com]
- 2. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of this compound in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. complexgenerics.org [complexgenerics.org]
- 6. Pharmacokinetic Models for Inhaled this compound and Salmeterol Xinafoate to Quantify Batch-to-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DISSOLUTION TESTING - Exploring the Link Between Particle Size & Dissolution Behavior for OINDPs [drug-dev.com]
- 8. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 9. In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Variability in Caco-2 and MDCK cell-based intestinal permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of in vitro treatment with this compound on natural killer and lymphokine-induced killer activity in asthmatic and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. pnas.org [pnas.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. HPLC Method for Analysis of this compound in Nasal Spray on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 19. benchchem.com [benchchem.com]
Optimizing storage conditions to prevent Fluticasone Propionate degradation
Welcome to the Technical Support Center for Fluticasone (B1203827) Propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and troubleshooting common issues related to the stability of Fluticasone Propionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation.[1] Under alkaline conditions, the thioester moiety at the 17-position is prone to hydrolysis, leading to the formation of a carboxylic acid derivative as a major degradation product.[2][3] The molecule also contains a cyclohexadienone moiety and a keto group that are susceptible to modification under UV light, leading to photodegradation.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound and its formulations should be stored in well-closed, light-resistant containers at controlled room temperature, typically between 15-30°C (59-86°F).[6][7] It is crucial to protect the compound from exposure to light and high temperatures to prevent photolytic and thermal degradation.[1][8] For long-term storage of the pure compound, freezer storage may be recommended to maintain optimal product quality.[9]
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: Unexpected peaks are likely degradation products. The appearance of new peaks can be attributed to several factors:
-
Improper Storage: Exposure to light, elevated temperatures, or inappropriate pH conditions can cause degradation.
-
Sample Preparation: The solvents and pH of your sample preparation diluent could be contributing to degradation. For instance, alkaline conditions can rapidly cause hydrolysis.[2][10]
-
Contamination: Ensure all glassware and solvents are clean and of appropriate quality.
-
Interaction with Container: In some cases, interactions with container materials, such as HDPE containers at elevated temperatures, can lead to the formation of impurities.[10]
To identify the source, a forced degradation study is recommended to purposefully degrade the drug under various stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample.[8][11]
Q4: Can I use the same stability data for this compound and Fluticasone Furoate?
A4: No, this compound and Fluticasone Furoate are distinct chemical entities.[1] While they are both corticosteroids, their different ester groups lead to different physicochemical properties, stability profiles, and degradation pathways. Stability data for one cannot be extrapolated to the other.[1]
Troubleshooting Guides
Issue: Inconsistent Potency Results in Stability Studies
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Control of Environmental Conditions | Ensure stability chambers are properly calibrated and maintained for temperature and humidity. Monitor conditions throughout the study. |
| Light Exposure | Use light-resistant containers for storing samples and standards.[1] Minimize exposure to ambient light during sample preparation and analysis. |
| Variable Sample Preparation | Standardize the sample preparation procedure, including solvent type, pH, and sonication time. Prepare fresh standards for each analytical run. |
| Analytical Method Not Stability-Indicating | Verify that your analytical method can separate this compound from its degradation products.[1][12] This can be confirmed through forced degradation studies. |
| Inappropriate Container/Closure System | Investigate potential interactions between the formulation and the container, especially under stress conditions like elevated temperature.[10] |
Issue: Rapid Degradation Observed in a Liquid Formulation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| pH of the Formulation | This compound is particularly susceptible to hydrolysis in alkaline conditions.[2][10] Measure and adjust the pH of your formulation to a more neutral or slightly acidic range if possible. |
| Presence of Oxidizing Agents | If your formulation contains excipients that could act as oxidizing agents, this may lead to degradation. Consider including an antioxidant in the formulation. |
| Inadequate Preservative System | Microbial growth can alter the pH and composition of the formulation, leading to drug degradation. Ensure your preservative system is effective. |
| Solvent Effects | The type of solvent used can influence the degradation rate. For example, studies have shown different degradation rates in methanol (B129727) versus acetonitrile-containing alkaline solutions.[2] |
Data on Forced Degradation of this compound
The following table summarizes the percentage of degradation observed under various stress conditions from different studies. Note that the extent of degradation can vary based on specific experimental parameters like concentration, duration of exposure, and the formulation.
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl at 60°C for 2 hours | 6.11% | [1][8] |
| Base Hydrolysis | 0.1N NaOH, heated | ~15% | [1][11] |
| Base Hydrolysis | 0.1N NaOH at 60°C for 2 hours | 8.32% | [8] |
| Oxidative | 3% H₂O₂ at 60°C for 2 hours | 14.78% | [1] |
| Thermal | Dry heat at 60°C | 9.45% | [1][8] |
| Photolytic | Exposure to UV light | Significant degradation | [1][4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate and quantify this compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v).[1][14] Gradient elution using buffers may be necessary for optimal separation of all degradation products.[11]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 20 µL.[13]
Protocol 2: Forced Degradation Study
To confirm the stability-indicating nature of an analytical method, this compound is subjected to stress conditions.
-
Acid Degradation: Mix 5 mL of a this compound stock solution with 5 mL of 0.1N HCl. Heat the mixture at 60°C for 2 hours.[1][8]
-
Base Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. Heat the mixture at 60°C for 2 hours.[8] Note that significant degradation can occur rapidly under basic conditions.[10]
-
Oxidative Degradation: Combine 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Heat the mixture at 60°C for 2 hours.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).[1][8]
-
Photolytic Degradation: Expose a solution of this compound to UV light. The specific wavelength and duration will depend on the experimental setup.[4]
After exposure, cool the solutions to room temperature, neutralize the acidic and basic samples if necessary, and dilute to the target concentration before analysis by the stability-indicating HPLC method.
Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation rates and products of this compound in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
- 6. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. jetir.org [jetir.org]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and this compound in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. seejph.com [seejph.com]
- 14. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of this compound in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Potency Showdown: Fluticasone Propionate vs. Budesonide
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic corticosteroids, fluticasone (B1203827) propionate (B1217596) and budesonide (B1683875) are two prominent molecules widely utilized for their anti-inflammatory properties, particularly in the management of respiratory diseases. For researchers and drug developers, a nuanced understanding of their comparative in vitro potency is crucial for optimizing therapeutic strategies and guiding the development of new chemical entities. This guide provides a comprehensive in vitro comparison of fluticasone propionate and budesonide, focusing on their interaction with the glucocorticoid receptor (GR) and their subsequent functional effects on gene expression.
Quantitative Potency Comparison
The intrinsic potency of a corticosteroid is fundamentally determined by its affinity for the glucocorticoid receptor and its ability to modulate gene expression through transactivation and transrepression. The following table summarizes key in vitro quantitative data comparing this compound and budesonide.
| Parameter | This compound | Budesonide | Reference |
| Relative Receptor Binding Affinity (RBA) (Dexamethasone = 100) | 1910 | 855 | [1] |
| Dissociation Constant (KD) for human lung GR | 0.5 nmol/L | ~1.5 nmol/L (3-fold lower affinity than FP) | [2] |
| Transactivation (β2-receptor induction) EC50 | 9.8 x 10-10 M | 1.1 x 10-9 M | [3] |
| Transrepression (GM-CSF release inhibition) EC50 | 1.8 x 10-11 M | 5.0 x 10-11 M | [3] |
| Transrepression (3xκB inhibition) IC50 | 0.5 x 10-11 M | 2.7 x 10-11 M | [3] |
The data clearly indicates that this compound exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to budesonide.[1][2] This higher affinity translates into greater potency in functional assays, with this compound demonstrating lower EC50 and IC50 values in both transactivation and transrepression assays.[3]
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data presented above.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the glucocorticoid receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds (this compound and budesonide) in displacing a radiolabeled ligand from the glucocorticoid receptor. This value is then used to calculate the inhibitory constant (Ki).
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Development of this compound and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucocorticoid Receptor Binding Affinity: Fluticasone Propionate vs. Mometasone Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucocorticoid receptor (GR) binding affinity of two widely used synthetic corticosteroids: Fluticasone Propionate and Mometasone Furoate. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of the pharmacological properties of these compounds.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. This affinity is often expressed as the dissociation constant (Kd), where a lower value indicates a higher affinity, or as a Relative Receptor Affinity (RRA) compared to a standard glucocorticoid like dexamethasone (B1670325).
The following table summarizes the reported GR binding affinity values for this compound and Mometasone Furoate from various in vitro studies.
| Compound | Dissociation Constant (Kd) (nM) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Half-life of Steroid-Receptor Complex (hours) |
| This compound | 0.5[1] | 1775 - 1910[2] | >10[2] |
| Mometasone Furoate | Not specified in these studies | 2244[2] | Not specified in these studies |
| Dexamethasone (Reference) | 9.36[2] | 100[2] | Not specified in these studies |
Studies consistently demonstrate that both this compound and Mometasone Furoate possess a significantly higher binding affinity for the glucocorticoid receptor than dexamethasone.[3] Mometasone Furoate is reported to have the highest relative binding affinity among the tested compounds, followed by this compound.[3] The high affinity of this compound is also indicated by its low dissociation constant (Kd) of 0.5 nM.[1] Furthermore, the steroid-receptor complex formed by this compound is notably stable, with a half-life exceeding 10 hours, which contributes to its prolonged therapeutic effect.[2]
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is most commonly performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound or Mometasone Furoate) to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
Detailed Methodology: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
Receptor Source: Human recombinant glucocorticoid receptor or cytosol preparations from cells expressing the GR (e.g., human lung A549 cells).
-
Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, typically [³H]-dexamethasone.
-
Test Compounds: this compound, Mometasone Furoate, and a reference standard (e.g., unlabeled dexamethasone).
-
Assay Buffer: e.g., Tris-HCl buffer with additives to maintain receptor stability.
-
Separation Medium: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
Procedure:
-
Preparation of Receptor Cytosol:
-
Culture and harvest cells known to express the glucocorticoid receptor.
-
Homogenize the cells in a suitable buffer and centrifuge to obtain a supernatant containing the cytosolic fraction with the soluble receptors.
-
Determine the protein concentration of the cytosol preparation.
-
-
Assay Setup:
-
In a series of microcentrifuge tubes or a microplate, add a fixed amount of the receptor preparation.
-
Add a fixed concentration of the radioligand ([³H]-dexamethasone).
-
Add varying concentrations of the unlabeled test compound (this compound or Mometasone Furoate) or the reference standard. Include a control with no unlabeled competitor for total binding and a control with a high concentration of unlabeled dexamethasone for non-specific binding.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Add a dextran-coated charcoal slurry to the incubation mixture and incubate for a short period. The charcoal adsorbs the free radioligand.
-
Centrifuge the tubes to pellet the charcoal.
-
Alternatively, for membrane-bound receptors, the mixture can be filtered through glass fiber filters, which trap the receptor-ligand complexes.
-
-
Quantification:
-
Carefully transfer a sample of the supernatant (or the filter) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of specifically bound radioligand at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a Competitive Radioligand Binding Assay.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathways.
Conclusion
Both this compound and Mometasone Furoate are potent corticosteroids characterized by high binding affinity for the glucocorticoid receptor, which is fundamental to their anti-inflammatory effects.[3] The data indicates that Mometasone Furoate has a slightly higher relative receptor affinity, while this compound forms a more stable receptor complex.[2] The choice between these agents in a research or drug development context may be influenced by these subtle differences in their receptor interaction profiles. The provided experimental protocol for the competitive radioligand binding assay offers a standardized method for the in-house evaluation and comparison of these and other glucocorticoids.
References
Validating Fluticasone Propionate in a Murine Model of Allergic Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluticasone (B1203827) Propionate's efficacy with other alternatives in a murine model of allergic asthma. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of the validation process.
Comparative Efficacy of Fluticasone Propionate (B1217596)
Fluticasone propionate, a synthetic corticosteroid, is a cornerstone in the management of asthma.[1] Its efficacy in murine models of allergic asthma has been validated through the significant reduction of key inflammatory markers. When compared to other treatments, this compound demonstrates a potent anti-inflammatory profile.
Comparison with other Inhaled Corticosteroids (ICS)
While direct quantitative comparisons in murine models are not extensively detailed in the readily available literature, the higher receptor affinity of this compound suggests a potent anti-inflammatory effect.[2]
| Treatment Group | Eosinophil Count in BALF (cells/mL) | Notes |
| Ovalbumin (OVA) Control | High | Represents the allergic asthma phenotype with significant airway inflammation. |
| This compound | Significantly Reduced | Demonstrates potent anti-inflammatory effects by reducing eosinophil infiltration.[3][4] |
| Budesonide | Reduced | Also effective in reducing eosinophilia, though direct comparative murine data is limited. |
| Mometasone (B142194) Furoate | Reduced | Shows efficacy in reducing inflammatory markers. |
Note: The table is a qualitative representation based on the available literature. Specific quantitative data from direct head-to-head murine studies is limited.
Comparison with Other Therapeutic Agents
This compound has also been compared with other classes of asthma treatments in murine models.
| Treatment Group | Total Inflammatory Cells in BALF (cells/mL) | IL-4 Levels in BALF (pg/mL) | Airway Hyperresponsiveness (AHR) |
| OVA Control | High | High | High |
| This compound | Significantly Reduced[1] | Significantly Reduced[1][5] | Reduced[4] |
| Anti-IgE Therapy | Reduced[1] | Reduced[1] | Not specified |
| Anti-TNF-α Therapy | Reduced[1] | Reduced[1] | Not specified |
Note: This table synthesizes findings from a study comparing these treatment modalities.[1]
Experimental Protocols
A standardized protocol for inducing allergic asthma in a murine model is crucial for validating the efficacy of therapeutic agents like this compound. The most common model utilizes Ovalbumin (OVA) as the allergen in BALB/c mice.
Ovalbumin-Induced Allergic Asthma Murine Model
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Aerosol delivery system (e.g., nebulizer)
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, mice are sensitized via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.
-
A control group receives i.p. injections of PBS with alum only.
-
-
Challenge:
-
From Day 21 to Day 27, mice are challenged with an aerosolized solution of 1% OVA in PBS for 30 minutes daily.
-
The control group is challenged with aerosolized PBS.
-
-
Treatment:
-
The treatment group receives intranasal or intratracheal administration of this compound at a specified dose (e.g., 1 hour before each OVA challenge).
-
The vehicle control group receives the delivery vehicle only.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Mice are euthanized, and the trachea is cannulated.
-
The lungs are lavaged with a fixed volume of cold PBS.
-
The recovered BAL fluid (BALF) is centrifuged to pellet the cells.
-
Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on the cell pellet.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using whole-body plethysmography.
-
-
Histological Analysis:
-
Lung tissues are collected, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Measurement of Serum IgE:
-
Blood is collected, and serum levels of total and OVA-specific IgE are measured by ELISA.
-
-
Cytokine Analysis:
-
Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA.
-
-
Visualizations
Experimental Workflow
Caption: Workflow of the Ovalbumin-Induced Murine Model of Allergic Asthma.
Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.
Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor.
References
- 1. Comparing the effects of fluticasone, anti-IgE and anti-TNF treatments in a chronic asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of mometasone furoate dry powder inhaler vs this compound metered-dose inhaler in asthma subjects previously using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal this compound inhibits allergen induced bone marrow eosinophilia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scireq.com [scireq.com]
- 5. Effect of topical this compound on the mucosal allergic response induced by ragweed allergen and diesel exhaust particle challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Fluticasone Propionate
For researchers, scientists, and drug development professionals, the accurate quantification of Fluticasone (B1203827) Propionate (B1217596) is paramount for pharmacokinetic studies, dose-response assessments, and quality control. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Fluticasone Propionate, a potent synthetic corticosteroid, is widely used in the treatment of asthma and allergic rhinitis. Due to its high potency, it is administered in low doses, resulting in very low concentrations in biological matrices such as plasma. The choice of analytical methodology is therefore critical to ensure sufficient sensitivity and selectivity for accurate quantification.
This guide outlines the experimental protocols for both HPLC and LC-MS/MS methods and presents a comparative summary of their performance based on key validation parameters.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical formulations or bulk drug substance.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v)[2][3]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV detector at a wavelength of 236 nm[2][3] or 235 nm[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Ambient
Sample Preparation (for pharmaceutical formulations):
-
Accurately weigh a quantity of the sample and transfer it to a volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., ethanol (B145695) or the mobile phase).[1][2]
-
Sonicate for approximately 15 minutes to ensure complete dissolution.[4]
-
Dilute to the final volume with the solvent.
-
Filter the solution through a 0.45 µm filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and is the preferred choice for quantifying this compound in biological matrices like human plasma.[5][6][7]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Shim-pack GIST C18, Gemini-NX 5 µC18)[6][8]
-
Mobile Phase: Gradient elution using a mixture of an aqueous solvent (e.g., 0.01 M ammonium (B1175870) acetate (B1210297) with 0.2% acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8]
-
Flow Rate: 0.2 mL/min[8]
-
Injection Volume: Varies depending on the system, can be around 10-20 µL.
-
Column Temperature: Typically maintained at around 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions:
Sample Preparation (from human plasma):
-
To a 500 µL aliquot of human plasma, add an internal standard (e.g., 50 µL of this compound-D5).[6]
-
Perform protein precipitation followed by Solid Phase Extraction (SPE) for sample cleanup and concentration.[5][6]
-
The eluent from the SPE cartridge is often evaporated to dryness and then reconstituted in the mobile phase before injection into the LC-MS/MS system.[5]
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS for this compound quantification is largely dictated by the required sensitivity of the assay. The following table summarizes the typical performance characteristics of each method based on published data.
| Validation Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 0.03 - 0.09 mg/mL (30 - 90 µg/mL)[2][3] | 0.2 - 120 pg/mL[6] |
| Limit of Detection (LOD) | 0.0067 mg/mL (6.7 µg/mL)[2] | 0.2 pg per injection[8] |
| Limit of Quantification (LOQ) | 0.0203 mg/mL (20.3 µg/mL)[2] | 0.2 - 3.1 pg/mL[6][8] |
| Accuracy (% Recovery) | 99.9% - 101.6%[9] | Within ±15% of nominal values (±20% at LLOQ)[6] |
| Precision (%RSD) | < 2%[1] | < 15% (< 20% at LLOQ)[6] |
| Selectivity | Good for bulk drug and formulations, but susceptible to interference from related substances or matrix components. | Highly selective due to the use of specific MRM transitions, minimizing interference from endogenous matrix components.[7] |
| Application | Quality control of pharmaceutical products, stability studies. | Bioavailability and bioequivalence studies, pharmacokinetic research, therapeutic drug monitoring. |
Method Validation Workflow
The process of validating an analytical method is crucial to ensure its reliability and reproducibility. The following diagram illustrates a typical workflow for bioanalytical method validation as per regulatory guidelines.
Caption: A flowchart illustrating the key stages of bioanalytical method development and validation.
Conclusion
The cross-validation of HPLC and LC-MS/MS methods for the quantification of this compound reveals significant differences in their capabilities, primarily concerning sensitivity.
-
HPLC with UV detection is a robust, cost-effective, and reliable method for analyzing high-concentration samples, such as those found in pharmaceutical dosage forms. Its simplicity and accessibility make it well-suited for routine quality control environments.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications where this compound concentrations are extremely low, as is the case in plasma samples following therapeutic administration.[5][6][7] While the instrumentation is more complex and expensive, the ability to quantify concentrations at the sub-picogram per milliliter level is essential for pharmacokinetic and clinical research.
References
- 1. seejph.com [seejph.com]
- 2. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of this compound in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Assay by HPLC UV USP Monograph [sigmaaldrich.com]
- 5. sciex.com [sciex.com]
- 6. shimadzu.com [shimadzu.com]
- 7. A sensitive LC-MS/MS method for the quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iatdmct2017.jp [iatdmct2017.jp]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Systemic Effects of Fluticasone Propionate and Beclomethasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the systemic effects of two widely used inhaled corticosteroids (ICS), Fluticasone (B1203827) Propionate (B1217596) (FP) and Beclomethasone (B1667900) Dipropionate (BDP). The following sections present a comprehensive overview of their comparative pharmacokinetics, pharmacodynamics, and systemic adverse effect profiles, supported by data from key clinical studies.
Executive Summary
Fluticasone Propionate and Beclomethasone Dipropionate are both highly effective anti-inflammatory agents for the management of asthma and other respiratory conditions. However, their distinct pharmacokinetic and pharmacodynamic properties result in notable differences in their systemic effects. Generally, this compound is considered to have a more favorable safety profile due to its lower systemic bioavailability and higher systemic clearance, leading to fewer systemic side effects at therapeutically equivalent doses compared to Beclomethasone Dipropionate.
Pharmacokinetic and Pharmacodynamic Comparison
The systemic effects of inhaled corticosteroids are largely determined by their pharmacokinetic properties, including oral bioavailability, pulmonary deposition, protein binding, and systemic clearance, as well as their pharmacodynamic properties like glucocorticoid receptor (GR) binding affinity.
| Parameter | This compound (FP) | Beclomethasone Dipropionate (BDP) | Key Insights |
| Prodrug | No | Yes (metabolized to active Beclomethasone-17-Monopropionate)[1] | BDP's activity depends on its conversion to an active metabolite. |
| Oral Bioavailability | < 1%[2][3] | High (active metabolite B-17-MP has 41% oral bioavailability)[1] | The swallowed portion of BDP contributes significantly to systemic exposure, unlike FP.[1] |
| Systemic Bioavailability (Intranasal) | Very low (0.06% for drops, 0.51% for spray)[4] | High (44%)[4] | FP demonstrates significantly lower systemic absorption via the nasal route.[4] |
| Glucocorticoid Receptor (GR) Binding Affinity (Relative to Dexamethasone=100) | 1800[5] | 53 (BDP), 1345 (active metabolite B-17-MP)[5] | The active metabolite of BDP has high receptor affinity, but FP's is higher. |
| Systemic Clearance | High (66–90 L/hour)[5] | - | Rapid clearance of FP contributes to its lower systemic exposure. |
Comparative Systemic Effects: Clinical Evidence
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
A primary concern with long-term ICS therapy is the suppression of the HPA axis, which can lead to adrenal insufficiency. Studies consistently demonstrate that FP has a lower potential for HPA axis suppression than BDP at equipotent doses.
| Study | This compound (FP) Dose | Beclomethasone Dipropionate (BDP) Dose | Outcome on HPA Axis |
| Rao et al., 1999[6] | 200 µ g/day | 400 µ g/day | Serum cortisol significantly decreased with BDP but not with FP in children over 20 months.[6] |
| International Study Group, 1993[7] | 1 mg/day | 2 mg/day | Mean plasma cortisol levels rose with FP but fell with BDP over 6 weeks.[7] |
| Leblanc et al., 1996[2] | 250 µg | 500 µg | No significant differences in morning plasma cortisol were observed between treatments over 12 months. |
| International Study Group, 1998[8][9] | 1.5 mg/day | 1.5 mg/day | No significant differences in morning plasma cortisol or urinary free cortisol were observed over one year.[8][9] |
| Farrer et al., 1995[10] | 750 µ g/day | 1500 µ g/day | Similar degrees of mild adrenal dysfunction were found for both treatments at these very high doses in children.[10] |
| Systematic Review, 2016[11] | Various | Various | A meta-analysis found the strongest dose-response for urinary cortisol suppression with beclomethasone.[11] |
Effects on Growth in Children
The potential for ICS to affect growth velocity in children is a significant consideration. Evidence suggests a differential effect between FP and BDP.
| Study | This compound (FP) Dose | Beclomethasone Dipropionate (BDP) Dose | Outcome on Growth |
| Rao et al., 1999[6] | 200 µ g/day | 400 µ g/day | A significantly slower rate of growth was observed in the BDP group towards the end of the 20-month study period.[6] |
Effects on Bone Metabolism
Long-term use of corticosteroids can impact bone turnover and density. Comparative studies indicate a more favorable profile for FP.
| Study | This compound (FP) Dose | Beclomethasone Dipropionate (BDP) Dose | Outcome on Bone Metabolism |
| Leblanc et al., 1996[2] | 250 µg | 500 µg | Serum osteocalcin (B1147995) levels and bone mineral density (BMD) in the spine and femoral neck were higher in the FP group after 12 months.[2] |
| Rao et al., 1999[6] | 200 µ g/day | 400 µ g/day | No changes in markers of bone turnover were observed for either group over 20 months.[6] |
Experimental Protocols
Study: Rao et al., 1999 - Systemic effects on growth and bone turnover in childhood asthma[6]
-
Study Design: A prospective, randomized, double-blind study over 20 months.
-
Participants: 23 steroid-naive children (aged 5-10 years) with moderately severe asthma.
-
Intervention: Participants were allocated to receive either BDP (400 µ g/day ) or FP (200 µ g/day ) via a metered-dose inhaler with a spacer.
-
Systemic Effect Assessment:
-
HPA Axis: Fasting morning blood samples were collected for serum cortisol estimation.
-
Bone Turnover: Serum 1-carboxyterminal telopeptide (ICTP), serum osteocalcin, and urine deoxypyridinoline (B1589748) (DPD) were measured. Bone mineral density (BMD) was also measured at each visit.
-
Growth: Stadiometry was used to measure height at regular intervals.
-
Study: International Study Group, 1993 - Comparison of efficacy and adrenal function[7]
-
Study Design: A double-blind, randomized, parallel-group study over six weeks.
-
Participants: Patients with severe asthma currently receiving 1.5-2.0 mg/day of an inhaled corticosteroid. 82 patients received FP and 72 received BDP.
-
Intervention: FP at 1 mg/day or BDP at 2 mg/day.
-
Systemic Effect Assessment:
-
HPA Axis: Morning plasma cortisol levels were measured at the end of the treatment period.
-
Study: Leblanc et al., 1996 - Safety and efficacy in moderate to severe asthma[2]
-
Study Design: A double-blind, multicenter, cross-over study of 12 months duration.
-
Participants: 306 patients with moderate to severe asthma.
-
Intervention: The current ICS was replaced by 500 µg BDP or 250 µg FP.
-
Systemic Effect Assessment:
-
HPA Axis: Morning plasma cortisol levels were measured.
-
Bone Metabolism: Serum osteocalcin, urinary excretion of calcium and hydroxyproline, and bone mineral density (BMD) were assessed.
-
Signaling Pathways and Experimental Workflows
Caption: General pathway of inhaled corticosteroids from administration to systemic effects.
Caption: A typical experimental workflow for a parallel-group clinical trial.
Conclusion
The available evidence strongly suggests that this compound has a more favorable systemic safety profile compared to Beclomethasone Dipropionate at therapeutically equivalent doses. This is primarily attributed to its negligible oral bioavailability and high systemic clearance, which minimize systemic drug exposure. Clinically, this translates to a lower risk of HPA axis suppression and less impact on growth in children and bone metabolism. While both are effective treatments, the choice between them may be influenced by the patient's risk factors for systemic corticosteroid side effects, particularly in vulnerable populations such as children and those requiring long-term, high-dose therapy.
References
- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Pharmacokinetics and systemic effects of inhaled this compound in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic bioavailability of this compound administered as nasal drops and aqueous nasal spray formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Systemic effects of inhaled corticosteroids on growth and bone turnover in childhood asthma: a comparison of fluticasone with beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Comparison of this compound with beclomethasone dipropionate in moderate to severe asthma treated for one year. International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound with beclomethasone dipropionate in moderate to severe asthma treated for one year. International Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 750 micrograms/day versus beclomethasone dipropionate 1500 micrograms/day: comparison of efficacy and adrenal function in paediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adrenal suppression by inhaled corticosteroids in patients with asthma: A systematic review and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Fluticasone Propionate Demonstrates Superior Potency and a Longer Duration of Action Compared to Flunisolide
For researchers and drug development professionals, a comprehensive preclinical comparison reveals Fluticasone (B1203827) Propionate's significant advantages in potency and duration of action over the first-generation corticosteroid, Flunisolide. This guide synthesizes available preclinical data to provide an objective comparison of their performance in in vitro and in vivo models relevant to respiratory inflammation.
Key Findings at a Glance:
Fluticasone Propionate (B1217596) consistently exhibits a more potent anti-inflammatory profile in preclinical assessments. This is primarily attributed to its higher binding affinity for the glucocorticoid receptor and a more prolonged engagement with its target. While both corticosteroids effectively reduce inflammatory markers, the data suggests that Fluticasone Propionate may achieve therapeutic effects at lower concentrations and for a longer duration.
In Vitro Potency: A Clear Distinction
The cornerstone of corticosteroid action lies in its interaction with the glucocorticoid receptor (GR). Preclinical data highlights a stark difference in the binding affinities of this compound and Flunisolide to the GR.
| Parameter | This compound | Flunisolide | Reference |
| Relative Receptor Affinity (RRA) | ~20-fold higher than Flunisolide | - | [1] |
| Dissociation Constant (Kd) | 0.5 nM | - | |
| Steroid-Receptor Complex Half-Life | >10 hours | ~3.5 hours | [1] |
This compound demonstrates an approximately 20-fold higher relative receptor affinity for the glucocorticoid receptor compared to Flunisolide[1]. This translates to a significantly lower dissociation constant (Kd) of 0.5 nM for this compound, indicating a much stronger binding to the receptor. Furthermore, the resulting steroid-receptor complex for this compound is considerably more stable, with a half-life exceeding 10 hours, compared to approximately 3.5 hours for Flunisolide[1]. This prolonged receptor occupancy is believed to contribute to its extended duration of action.
The superior receptor binding translates to greater potency in functional in vitro assays. In a study evaluating the inhibition of interleukin-5 (IL-5) mediated eosinophil viability, a key process in allergic inflammation, this compound was found to be significantly more potent than Flunisolide.
| Compound | IC50 (nM) for Inhibition of IL-5 Mediated Eosinophil Viability | Reference |
| This compound | 1.3 | [2] |
| Flunisolide | 32 | [2] |
In Vivo Efficacy: Evidence from Animal Models
Preclinical studies in animal models of allergic rhinitis and asthma further support the in vitro findings, demonstrating the superior efficacy and duration of action of this compound.
Allergic Rhinitis Models
In a rat model of ovalbumin-sensitized allergic rhinitis, intranasal administration of this compound demonstrated a longer duration of action in inhibiting antigen-induced nasal symptoms compared to Flunisolide. While both compounds showed dose-dependent inhibition of nasal rubbing and sneezing, the effects of this compound were sustained for a longer period.
Asthma Models
While direct head-to-head studies in preclinical asthma models are limited, the available data for this compound showcases its potent anti-inflammatory effects. In a murine model of allergic airways disease, intranasal this compound significantly reduced the number of mature eosinophils in the bone marrow, although it did not have a significant effect on eosinophils in the bronchoalveolar lavage fluid (BALf) and airway tissue in this particular study[3]. Another study in a guinea pig model of chronic asthma demonstrated that this compound effectively inhibited the late asthmatic response, inflammatory cell influx, airway hyperresponsiveness (AHR), and tissue remodeling[1]. The lack of a Flunisolide arm in these specific studies prevents a direct quantitative comparison of their in vivo efficacy in asthma models.
Mechanism of Action: The Glucocorticoid Signaling Pathway
Both this compound and Flunisolide exert their anti-inflammatory effects through the activation of the glucocorticoid receptor. Upon binding to the corticosteroid, the receptor translocates to the nucleus where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.
References
- 1. Development of this compound and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal this compound inhibits allergen induced bone marrow eosinophilia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluticasone Propionate and its Ester, Fluticasone Furoate: A Guide for Researchers
This guide provides a detailed comparison of the relative potency of Fluticasone (B1203827) Propionate (B1217596) (FP) and its more recent ester, Fluticasone Furoate (FF), intended for researchers, scientists, and drug development professionals. The information presented is supported by experimental data from publicly available literature, offering an objective assessment of their performance.
Executive Summary
Fluticasone Furoate consistently demonstrates a higher potency compared to Fluticasone Propionate. This increased potency is attributed to a greater binding affinity for the glucocorticoid receptor (GR) and a longer duration of action at the receptor.[1] These characteristics of FF often translate to a lower required dose to achieve similar clinical effects and allow for once-daily dosing, in contrast to the typical twice-daily regimen for FP.[1] Both molecules are structurally distinct and are not pro-drugs of fluticasone; their pharmacological activity is mediated by the entire molecule.[2]
Data Presentation
The following table summarizes the quantitative data on the relative potency of this compound and Fluticasone Furoate.
| Parameter | This compound (FP) | Fluticasone Furoate (FF) | Reference |
| Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) | 1775 | 2989 | [3][4] |
| Dissociation Constant (Kd) for Glucocorticoid Receptor | 0.5 nM | Not explicitly found, but described as having slower dissociation | |
| Inhibition of Cytokine Release (GM-CSF) - IC25 | Data not specifically found | 12.6 pM | [5][6][7] |
| Inhibition of Cytokine Release (IL-6) - IC25 | Data not specifically found | 65.8 pM | [5][6][7] |
| Inhibition of Cytokine Release (IL-8) - IC25 | Data not specifically found | 8.6 pM | [5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of corticosteroid potency are provided below.
Glucocorticoid Receptor (GR) Binding Affinity Assay (Radioligand Competition Assay)
Objective: To determine the binding affinity of this compound and Fluticasone Furoate to the glucocorticoid receptor.
Methodology:
-
Preparation of Receptor Source: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line, such as human A549 lung epithelial cells, or by using purified recombinant human GR.
-
Competitive Binding Incubation: A fixed concentration of a radiolabeled glucocorticoid, typically [³H]-dexamethasone, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compounds (this compound or Fluticasone Furoate).
-
Equilibrium: The incubation is carried out for a sufficient duration (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification of Bound Radioactivity: The radioactivity in the supernatant, which represents the amount of radioligand bound to the receptor, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9][10][11]
Glucocorticoid Receptor (GR) Transactivation Assay
Objective: To measure the ability of this compound and Fluticasone Furoate to activate the glucocorticoid receptor and induce gene expression.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or A549) is cultured. The cells are then transiently or stably transfected with two plasmids: an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene, such as luciferase.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound or Fluticasone Furoate. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specific period (e.g., 16-24 hours) to allow for receptor activation, translocation to the nucleus, and subsequent activation of the reporter gene.[12][13]
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The reporter gene activity is normalized to a control for transfection efficiency (e.g., co-transfection with a β-galactosidase vector or total protein concentration). The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[14][12][15]
In Vitro Anti-inflammatory Assay (Cytokine Inhibition)
Objective: To assess the ability of this compound and Fluticasone Furoate to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Stimulation: A relevant cell type, such as human peripheral blood mononuclear cells (PBMCs) or a human epithelial cell line (e.g., A549), is cultured. The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF).[5][6][7][16][17]
-
Compound Treatment: The stimulated cells are treated with various concentrations of this compound or Fluticasone Furoate.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and secretion into the cell culture supernatant.
-
Cytokine Quantification: The concentration of the target cytokine in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of cytokine production (IC50) is determined from the dose-response curve.[5][6][7][16]
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of glucocorticoids like this compound and Fluticasone Furoate. Upon entering the cell, the glucocorticoid binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR into the nucleus. In the nucleus, the GR can act as a transcription factor, either by binding to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to activate the transcription of anti-inflammatory proteins (transactivation), or by interfering with the activity of other transcription factors like NF-κB to repress the expression of pro-inflammatory genes (transrepression).[18][1][19][20][21]
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Assessing Corticosteroid Potency
This diagram outlines a typical experimental workflow for comparing the potency of corticosteroid compounds. The process begins with the preparation of the necessary biological materials and the test compounds. This is followed by performing in vitro assays, such as receptor binding and transactivation assays, to determine key potency parameters. The data from these assays are then analyzed to generate dose-response curves and calculate metrics like Ki, EC50, and IC50, which allow for a quantitative comparison of the compounds' potencies.
Caption: Experimental Workflow for Corticosteroid Potency Assessment.
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. Fluticasone Furoate Inhibits Cytokine Secretion from Nasal Epithelial Cells and Reduces Eosinophil Survival in an in vitro Model of Eosinophilic Inflammation | Semantic Scholar [semanticscholar.org]
- 7. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Specific Activation of the Glucocorticoid Receptor and Modulation of Signal Transduction Pathways in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. oecd.org [oecd.org]
- 16. benchchem.com [benchchem.com]
- 17. In vitro effects of this compound on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring Fluticasone Propionate Activity: A Comparative Guide to Bioassay and Physicochemical Methods
For researchers and drug development professionals, accurately quantifying the activity of Fluticasone Propionate in biological samples is critical. This guide provides a detailed comparison of a primary cell-based bioassay against common physicochemical methods, offering insights into their principles, performance, and ideal applications. Experimental data is presented to support an objective evaluation of these methodologies.
The Biological Approach: NF-κB Reporter Gene Bioassay
A prevalent method to determine the biological activity of this compound is through a cell-based reporter gene assay. This bioassay directly measures the drug's potent anti-inflammatory effects by quantifying its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.
This compound, a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR).[1] Upon binding, the drug-receptor complex translocates to the nucleus.[1][2] In the nucleus, it interferes with the activity of pro-inflammatory transcription factors like NF-κB. This interference, or transrepression, leads to a decrease in the expression of inflammatory genes.
The bioassay leverages this mechanism by using a cell line (e.g., HeLa, HEK293, A549) that has been genetically engineered to contain a reporter gene, typically firefly luciferase, linked to an NF-κB response element.[3][4] When the NF-κB pathway is activated by a stimulant (like TNF-α or IL-1), the reporter gene is expressed, producing a measurable light signal.[3] The presence of an active glucocorticoid like this compound inhibits this process, leading to a dose-dependent reduction in the light signal. This reduction is a direct measure of the drug's biological activity.
Performance of this compound in Biological Assays
The potency of this compound is demonstrated by its high affinity for the glucocorticoid receptor and its effectiveness in functional assays.
| Parameter | Value | Description |
| Binding Affinity (Kd) | 0.5 nM | Measures the concentration of the drug required to bind to 50% of the glucocorticoid receptors. A lower value indicates stronger binding. |
| EC50 | 3.7 nM | The concentration of the drug that gives a half-maximal response in a specific in vitro assay (e.g., enhancing eosinophil apoptosis). |
| Relative Receptor Affinity (RRA) | 1775 - 1910[5] | Compares the binding affinity of the drug to a standard glucocorticoid (Dexamethasone = 100). Higher values indicate greater affinity.[5] |
This compound Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol outlines the key steps for assessing this compound's activity.
-
Cell Culture and Seeding :
-
Culture a suitable human cell line (e.g., HeLa, A549) in appropriate media.
-
Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Transfection :
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Incubate for 24 hours at 37°C to allow for plasmid expression.
-
-
Treatment :
-
Prepare serial dilutions of this compound and any test compounds in serum-free medium.
-
Replace the culture medium with the prepared drug solutions. Pre-incubate the cells for 1 hour at 37°C.
-
-
Stimulation :
-
Add an NF-κB stimulant, such as TNF-α (final concentration 10-20 ng/mL), to all wells except for the unstimulated control.
-
Incubate for 6-8 hours at 37°C.
-
-
Lysis and Luminescence Reading :
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis :
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of the drug.
-
Workflow for NF-κB Reporter Bioassay
Caption: Experimental workflow for the reporter gene bioassay.
The Physicochemical Approach: Chromatographic Methods
In contrast to bioassays that measure functional activity, physicochemical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantify the absolute concentration of this compound in a sample.[6][7] These techniques are valued for their precision, accuracy, and specificity.
The fundamental principle involves separating the drug from other components in the biological matrix (e.g., plasma, tissue homogenate) using a chromatography column.[1] The separated drug then passes through a detector (e.g., UV for HPLC, mass spectrometer for LC-MS/MS) that generates a signal proportional to the amount of drug present.[6][7] These methods are crucial for pharmacokinetic studies, formulation analysis, and quality control.[7]
Validated Performance of Chromatographic Methods
Numerous studies have validated HPLC and LC-MS/MS methods for this compound quantification, demonstrating their reliability.
| Parameter | HPLC | UPLC / LC-MS/MS | Description |
| Linearity (r2) | >0.995[6][8] | >0.99[1] | Measures how well the signal response correlates with the concentration of the drug over a specific range. |
| Accuracy (% Recovery) | 98% - 102%[9] | 99.36% (bias < 1.12%)[10] | The closeness of the measured value to the true value, often determined by spiking a known amount of drug into a blank sample.[1][10] |
| Precision (% RSD) | < 2%[9] | < 15%[7] | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Limit of Detection (LOD) | 0.0067 - 0.03 µg/mL[6][10] | 0.56 µg/mL (MEKC) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10] |
| Limit of Quantitation (LOQ) | 0.02 - 0.05 µg/mL[6][10] | 0.2 pg/mL - 2 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Note: Values represent a range from multiple validated methods. MEKC refers to Micellar Electrokinetic Chromatography.
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a general outline for the quantification of this compound.
-
Sample Preparation :
-
For biological samples (e.g., plasma), perform a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the drug from the matrix.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.[8] An isocratic elution with acetonitrile and water (60:40, v/v) is a common starting point.[8]
-
Flow Rate : Typically 1.0 mL/min.[1]
-
Detection : UV detection at approximately 235-240 nm.[1][10]
-
-
Standard Curve Preparation :
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples.
-
-
Analysis :
-
Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples into the HPLC system.[1]
-
Record the chromatograms and the peak area corresponding to this compound.
-
-
Quantification :
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
General Workflow for HPLC/LC-MS Analysis
Caption: General workflow for chromatographic analysis.
Head-to-Head Comparison: Bioassay vs. Physicochemical Methods
Choosing the right method depends entirely on the research question. The following table summarizes the key differences to guide this decision.
| Feature | NF-κB Reporter Bioassay | HPLC / LC-MS/MS |
| What it Measures | Biological Activity (Functional effect of the drug on a cellular pathway) | Concentration (Absolute amount of the drug and its metabolites) |
| Principle | Inhibition of induced gene expression | Physical separation and detection |
| Primary Output | IC50 / EC50, % Inhibition | Concentration (e.g., ng/mL, µg/mL) |
| Specificity | Specific to glucocorticoid receptor-mediated activity. May be affected by off-target effects. | Highly specific to the chemical structure of the parent drug and its metabolites. |
| Sensitivity | High functional sensitivity | Extremely high analytical sensitivity, especially with LC-MS/MS (pg/mL levels). |
| Throughput | High (amenable to 96/384-well plates) | Moderate to High (depends on run time and automation) |
| Key Application | Efficacy screening, mechanism of action studies, potency determination. | Pharmacokinetics (ADME), bioequivalence studies, quality control, metabolite identification. |
References
- 1. seejph.com [seejph.com]
- 2. Pharmaceutical Benefits of this compound Association to Delivery Systems: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. signosisinc.com [signosisinc.com]
- 4. signosisinc.com [signosisinc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. seejph.com [seejph.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Fluticasone Propionate
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Fluticasone Propionate are paramount to ensuring laboratory safety and environmental protection. Adherence to stringent disposal protocols minimizes the risk of occupational exposure and prevents the release of active pharmaceutical ingredients (APIs) into ecosystems. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Logistical Information
This compound is a high-potency corticosteroid that requires careful handling to avoid inhalation, skin contact, or ingestion.[1] Before commencing any disposal procedures, it is crucial to establish a designated area for waste accumulation and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, disposable nitrile gloves.[1] | Prevents skin contact with the potent compound. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, "bunny suit" coveralls are recommended.[1] | Minimizes skin exposure and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling this compound powder outside of a containment device.[1] | Prevents inhalation of the potent corticosteroid. |
All handling of this compound powder, such as weighing and reconstitution, should be performed within a containment device like a chemical fume hood, biological safety cabinet, or a glovebox isolator.[1]
Step-by-Step Disposal Protocol
The required method for the treatment and disposal of hazardous pharmaceutical waste like this compound is incineration.[1] This process effectively destroys the active pharmaceutical ingredient, preventing its environmental release.
1. Waste Segregation and Collection:
-
Place all materials that have come into contact with this compound, including contaminated gloves, gowns, bench paper, vials, and pipette tips, into a designated, leak-proof, and sealable container.[1]
-
This container must be clearly labeled as "Hazardous Pharmaceutical Waste" and specify the contents (e.g., "this compound Waste").[1] Hazardous pharmaceutical waste is often collected in black containers.[1]
2. Secure Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.[1]
-
This area should be clearly marked with restricted access.[1]
3. Licensed Vendor Disposal:
-
Arrange for the collection and disposal of the hazardous pharmaceutical waste through a licensed and approved environmental management vendor.[1]
-
All investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[1][2]
4. Documentation:
-
A manifest will be required to track the waste from the laboratory to the final disposal facility.[1]
-
This documentation is crucial for regulatory compliance and should be maintained for a minimum of three years.[1][2][3]
Disposal of this compound Inhalers
In research settings that may utilize commercial inhaler products, it is important to note that these are often considered hazardous waste due to the propellants they contain.[1] Used inhalers should not be disposed of in regular trash or medical waste containers. They should be disposed of through a hazardous waste program to ensure the propellants are destroyed via incineration.[1]
Experimental Protocols for Deactivation
While incineration is the standard for disposal, research into the degradation of corticosteroids is ongoing. Studies have investigated the degradation of various corticosteroids under different conditions, such as through activated sludge processing or exposure to solar light.[4][5] However, these studies are for analytical and environmental fate purposes and do not represent approved disposal protocols for laboratory waste. Deactivation systems using agents like activated carbon have shown promise for some pharmaceuticals, but incineration remains the mandated method for potent compounds like this compound in a research setting.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment, and maintaining regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 4. Degradation of corticosteroids during activated sludge processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Fluticasone Propionate
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Fluticasone Propionate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to appropriate personal protective equipment protocols is crucial to minimize exposure. The following table summarizes the recommended PPE based on safety data sheets.[1][2][3]
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses/Goggles | Use safety glasses with side-shields. For tasks with a higher risk of splashing or dust generation, chemical goggles are recommended.[1][3] |
| Hand Protection | Gloves | Wear impervious, powder-free gloves.[1] Suitable materials include nitrile rubber, neoprene, butyl rubber, and polychloroprene.[3] The choice of glove should be based on a risk assessment of the specific procedure. |
| Body Protection | Lab Coat/Gown | A lab coat or a disposable gown should be worn to protect clothing. For procedures with a higher potential for contamination, impervious clothing is recommended.[1] |
| Respiratory Protection | Respirator | In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved N95 or P1 dust mask is recommended for nuisance levels of dust. For higher-risk procedures, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be necessary.[4] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[5] The work area, preferably a chemical fume hood or a well-ventilated space, should be clean and uncluttered.[2]
-
Weighing and Transferring: Conduct all weighing and transferring of this compound powder within a chemical fume hood or a ventilated balance enclosure to minimize the generation and inhalation of dust.[2] Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust clouds.
-
Spill Management: In case of a spill, immediately cordon off the area. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][6] Do not use air hoses for cleaning.[3] For larger spills, follow your institution's specific hazardous material spill response protocol.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[2]
Disposal Plan:
Dispose of this compound waste in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated, clearly labeled, and sealed container.
-
Disposal Methods:
-
Drug Take-Back Programs: The most preferred method for disposing of unused or expired medication is through a registered drug take-back program.[7][8]
-
Trash Disposal (if take-back is unavailable): If a take-back program is not accessible, the waste can be disposed of in the trash with specific precautions.[7][9][10] Mix the this compound waste with an undesirable substance like used coffee grounds or cat litter, place it in a sealed plastic bag, and then dispose of it in the household trash.[8][9][10] Remove or obscure all personal information from the original container before disposal.[7][9]
-
Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by the manufacturer or a pharmacist, as it may have long-lasting harmful effects on aquatic life.[7][9][11]
-
Visual Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. familyallergy.com [familyallergy.com]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
- 10. fda.gov [fda.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
